2-(Trifluoromethoxy)anisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXDRFWDZPJPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380406 | |
| Record name | 2-(Trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-22-1 | |
| Record name | 1-Methoxy-2-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-(Trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)anisole, systematically known as 1-methoxy-2-(trifluoromethoxy)benzene, is an aromatic organic compound with significant potential in the fields of pharmaceutical and agrochemical research. Its structure, featuring both a methoxy and a trifluoromethoxy group on a benzene ring, imparts unique electronic and lipophilic properties that are highly valued in the design of novel bioactive molecules. The trifluoromethoxy group, in particular, is recognized for its ability to enhance metabolic stability and improve the pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile chemical intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-methoxy-2-(trifluoromethoxy)benzene is provided in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 261952-22-1 | [2][3][4] |
| Molecular Formula | C8H7F3O2 | [3][4] |
| Molecular Weight | 192.14 g/mol | [2] |
| Boiling Point | 145 °C | [1][5] |
| Density | 1.249 g/cm³ | [1] |
| Flash Point | 47 °C | [5] |
| Purity | Typically ≥98.0% | [1][2] |
| Appearance | Colorless transparent liquid | |
| MDL Number | MFCD01631503 | [2] |
Synthesis and Reactivity
A general synthetic pathway is illustrated in the diagram below.
Caption: Generalized synthesis pathway for trifluoromethoxy-substituted anisoles.
The reactivity of 1-methoxy-2-(trifluoromethoxy)benzene is influenced by the electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the methoxy group. This substitution pattern can direct further electrophilic aromatic substitution reactions. The compound serves as a valuable building block in organic synthesis, allowing for the introduction of the trifluoromethoxy-methoxyphenyl moiety into more complex molecules.[1]
Applications in Drug Discovery and Agrochemicals
The trifluoromethoxy group is a key pharmacophore in modern drug design due to its ability to enhance several critical properties of a drug candidate.[1]
Key Advantages of the Trifluoromethoxy Group:
-
Enhanced Lipophilicity: The OCF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1]
-
Metabolic Stability: This group is generally resistant to metabolic degradation, leading to a longer half-life of the drug in the body.[1]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups and affect the binding affinity of the molecule to its biological target.
Due to these favorable properties, 1-methoxy-2-(trifluoromethoxy)benzene is a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1] The logical workflow for utilizing such an intermediate in a drug discovery program is outlined below.
Caption: A logical workflow for the use of 1-methoxy-2-(trifluoromethoxy)benzene in a drug discovery program.
Currently, there is no publicly available information linking 1-methoxy-2-(trifluoromethoxy)benzene to specific biological signaling pathways. Its role is primarily as a structural component in the synthesis of larger, biologically active molecules.
Safety and Handling
1-methoxy-2-(trifluoromethoxy)benzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is classified with a UN number of 1993, indicating a flammable liquid.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
1-methoxy-2-(trifluoromethoxy)benzene is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of a methoxy and a trifluoromethoxy group provides a scaffold with desirable properties for enhancing the metabolic stability and bioavailability of target molecules. While detailed experimental protocols and specific biological activity data for this particular isomer are limited in the public domain, the general principles of its synthesis and its utility in medicinal chemistry are well-established. Further research into the specific applications of this compound is warranted and is likely to yield novel and effective bioactive compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 4. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
A Technical Guide to 2-(Trifluoromethoxy)anisole for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)anisole, a fluorinated aromatic ether of increasing interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis methodologies, and potential applications in drug discovery, supported by experimental protocols and workflow visualizations.
Core Chemical Data
This compound, also known by its IUPAC name 1-Methoxy-2-(trifluoromethoxy)benzene, is a substituted anisole derivative. The incorporation of the trifluoromethoxy group (-OCF3) at the ortho position significantly influences the molecule's electronic and conformational properties.
| Identifier | Value |
| CAS Number | 261952-22-1 |
| IUPAC Name | 1-Methoxy-2-(trifluoromethoxy)benzene |
| Molecular Formula | C₈H₇F₃O₂ |
| Molecular Weight | 192.14 g/mol |
| Purity | Typically ≥98% |
Physicochemical Properties
The trifluoromethoxy group imparts unique properties to the parent anisole molecule, making it a valuable building block in the design of novel compounds.
| Property | Value | Reference |
| Density | 1.249 g/cm³ | [1] |
| Boiling Point | 145°C | [1] |
| InChI Key | TUXDRFWDZPJPPD-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD01631503 | [2] |
The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, which can enhance a molecule's ability to cross cellular membranes.[3] This increased lipophilicity, combined with the electronic-withdrawing nature of the group, can lead to improved metabolic stability and bioavailability of drug candidates.[4]
Synthesis and Experimental Protocols
The synthesis of ortho-trifluoromethoxylated aromatic compounds can be challenging.[5][6] However, modern synthetic methods have provided viable routes. A common strategy involves the use of electrophilic trifluoromethylating reagents, such as Togni reagents, on activated substrates.[5][6]
General Experimental Protocol for ortho-Trifluoromethoxylation
Step 1: O-Trifluoromethylation of a Precursor
-
To a solution of a suitable precursor, such as an N-aryl-N-hydroxylamine derivative, in an anhydrous solvent (e.g., chloroform), add a catalytic amount of a base (e.g., cesium carbonate).
-
To this mixture, add an electrophilic trifluoromethylating reagent (e.g., Togni reagent II) portion-wise at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure.
-
The crude product can be purified by column chromatography.
Step 2: Intramolecular OCF₃ Migration
-
The purified intermediate from Step 1 is dissolved in a high-boiling point solvent (e.g., nitromethane).
-
The solution is heated to a high temperature (e.g., 120 °C) to induce the intramolecular migration of the trifluoromethoxy group to the ortho position of the aromatic ring.[5][6]
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The final product is purified by flash column chromatography to yield the desired ortho-trifluoromethoxylated compound.
Applications in Drug Development
The introduction of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups is a widely used strategy in modern drug design to enhance the pharmacological profiles of lead compounds.[8][9] These groups can improve key ADME (absorption, distribution, metabolism, and excretion) properties.
The trifluoromethoxy group, in particular, can significantly increase a molecule's lipophilicity, which can lead to better membrane permeability and oral bioavailability.[8] Furthermore, the strong carbon-fluorine bonds in the -OCF3 group often result in increased metabolic stability by blocking potential sites of metabolism.[8]
While specific signaling pathways involving this compound are not documented in the provided search results, its utility lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used in the synthesis of novel antihistamines, antipsychotics, herbicides, fungicides, and insecticides.[10]
Conclusion
This compound is a valuable chemical entity for researchers and professionals in drug development and materials science. Its unique combination of a methoxy and a trifluoromethoxy group on an aromatic ring provides a scaffold with desirable physicochemical properties for the synthesis of novel, high-performance molecules. The synthetic methodologies, while requiring specialized reagents, are becoming more accessible, paving the way for broader applications of this and similar fluorinated compounds in advanced scientific research.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Methoxy-2-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methoxy-3-(trifluoromethoxy)benzene [myskinrecipes.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
- 10. nbinno.com [nbinno.com]
2-(Trifluoromethoxy)anisole molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)anisole, systematically named 1-Methoxy-2-(trifluoromethoxy)benzene, is an aromatic organic compound of interest in the fields of medicinal chemistry and materials science. The presence of both a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group on the benzene ring imparts unique physicochemical properties to the molecule. The trifluoromethoxy group, in particular, is a key structural motif in modern drug discovery. It is recognized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] This guide provides a summary of the known properties of this compound, discusses general synthetic approaches, and contextualizes its potential applications in research and development.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group and a trifluoromethoxy group at adjacent positions (ortho substitution).
Chemical Structure:
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-Methoxy-2-(trifluoromethoxy)benzene | [5] |
| Synonyms | This compound | |
| CAS Number | 261952-22-1 | [5] |
| Molecular Formula | C₈H₇F₃O₂ | |
| Molecular Weight | 192.14 g/mol | [5] |
| Density | 1.249 g/cm³ | [6] |
| Boiling Point | 145 °C | [6] |
| Purity | ≥98.0% (typical commercial grade) | [6] |
Experimental Protocols
General Synthesis Workflow for Aryl Trifluoromethyl Ethers
Caption: A generalized workflow for the synthesis of this compound from guaiacol.
Role in Drug Development and Medicinal Chemistry
The trifluoromethoxy group is a privileged substituent in medicinal chemistry due to its unique combination of properties.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can prolong the half-life of a drug.[2]
-
Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the trifluoromethoxy substituent can significantly alter the pKa of nearby functional groups, influencing a drug's solubility and binding interactions with its target.[1][2]
While no specific signaling pathways involving this compound have been reported, its role as a synthetic intermediate suggests its incorporation into larger molecules designed to interact with a variety of biological targets. The general impact of the trifluoromethoxy group on a drug candidate's properties can be visualized as a logical relationship.
Caption: Logical relationship illustrating the influence of the trifluoromethoxy group on drug properties.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[6] Its molecular structure, characterized by the ortho-disposed methoxy and trifluoromethoxy groups, provides a unique platform for further chemical modifications. While detailed experimental protocols for its synthesis and specific biological activities are not widely documented, the known properties of the trifluoromethoxy group underscore the potential of this compound as a key intermediate in the development of novel chemical entities with enhanced properties. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. 1-Methoxy-2-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
Spectroscopic Profile of 2-(Trifluoromethoxy)anisole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Trifluoromethoxy)anisole, a fluorinated aromatic ether of significant interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals engaged in drug development and other research applications requiring detailed structural and analytical information on this compound.
Summary of Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound, also known as 1-methoxy-2-(trifluoromethyl)benzene. This information is critical for the accurate identification and characterization of this molecule in various experimental settings.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.42-7.35 | m | Aromatic CH | |
| 7.10-7.03 | m | Aromatic CH | ||
| 3.89 | s | -OCH₃ | ||
| ¹³C NMR | 156.0 | q | J(C,F) = 1.8 Hz | C-O |
| 147.9 | q | J(C,F) = 1.8 Hz | C-OCF₃ | |
| 127.8 | s | Aromatic CH | ||
| 122.9 | s | Aromatic CH | ||
| 121.1 | q | J(C,F) = 258.9 Hz | -CF₃ | |
| 120.8 | s | Aromatic CH | ||
| 112.5 | s | Aromatic CH | ||
| 56.1 | s | -OCH₃ | ||
| ¹⁹F NMR | -58.2 | s | -OCF₃ |
Note: NMR data was obtained in CDCl₃. Chemical shifts for ¹H and ¹³C are referenced to TMS. ¹⁹F chemical shift is referenced to CFCl₃.
Table 2: Mass Spectrometry (MS) Data for this compound
| Technique | m/z | Interpretation |
| GC-MS (EI) | 192.0 | [M]⁺ (Molecular Ion) |
| 177.0 | [M-CH₃]⁺ | |
| 123.0 | [M-CF₃]⁺ | |
| 95.0 | [C₆H₅O]⁺ | |
| 69.0 | [CF₃]⁺ |
Note: The mass spectrometry data corresponds to the molecular weight of this compound (C₈H₇F₃O₂), which is 192.14 g/mol .
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (methyl): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-O-C stretching (asymmetric): ~1250-1200 cm⁻¹
-
C-O-C stretching (symmetric): ~1050-1000 cm⁻¹
-
C-F stretching: ~1300-1100 cm⁻¹ (strong and broad)
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile, liquid aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Gently vortex the mixture to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The spectra were acquired on a 400 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹³C and ¹⁹F NMR, broadband proton decoupling is employed.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 or more scans.
-
¹⁹F NMR: Acquire the spectrum with parameters appropriate for the wide chemical shift range of fluorine. A typical spectral width would be around 200 ppm.
-
Infrared (IR) Spectroscopy (General Procedure)
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or acetone for cleaning
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe lightly moistened with isopropanol or acetone, followed by a dry Kimwipe.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Cleaning:
-
After the measurement, thoroughly clean the ATR crystal with a solvent-moistened Kimwipe, followed by a dry one.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
The GC oven temperature program is set to separate the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
The MS is operated in electron ionization (EI) mode at 70 eV.
-
The mass range is set to scan from m/z 40 to 400.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.
-
The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer.
-
The mass spectrum corresponding to the chromatographic peak of this compound is recorded.
-
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide provides foundational spectroscopic information for this compound. Researchers are encouraged to consult the primary literature for more specialized applications and advanced analytical techniques.
A Technical Guide to the Physical Characteristics of 2-(Trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known and predicted physical characteristics of 2-(Trifluoromethoxy)anisole, also known by its IUPAC name, 1-Methoxy-2-(trifluoromethoxy)benzene. Due to the limited availability of experimentally determined data for this specific isomer, this document also includes data for the related 4-isomer and the parent compound, anisole, to provide valuable context for researchers. Furthermore, this guide outlines the standard experimental protocols for determining key physical properties, offering a methodological framework for the empirical characterization of this and similar compounds.
Physical and Chemical Properties
This compound is an aromatic organic compound. The presence of the trifluoromethoxy group (-OCF₃) and a methoxy group (-OCH₃) on the benzene ring is expected to significantly influence its physical properties, including polarity, boiling point, and density, compared to simpler anisoles.
Data Summary
The available quantitative data for this compound and related compounds are summarized below. It is important to note that specific experimental values for the melting point and refractive index of the 2-isomer are not widely reported in publicly available literature.
| Property | This compound | 4-(Trifluoromethoxy)anisole | Anisole (Parent Compound) |
| CAS Number | 261952-22-1[1] | 710-18-9[2] | 100-66-3[3] |
| Molecular Formula | C₈H₇F₃O₂ | C₈H₇F₃O₂ | C₇H₈O |
| Molecular Weight | 192.14 g/mol [1] | 192.14 g/mol [4] | 108.14 g/mol [3] |
| Appearance | Data not available | Colorless to light yellow clear liquid[4] | Liquid[3] |
| Boiling Point | 145 °C[5] | 164 °C (lit.)[2][4] | 154 °C (lit.)[3] |
| Melting Point | Data not available | Data not available | -37 °C (lit.)[3] |
| Density | 1.249 g/cm³[5] | 1.266 g/mL at 25 °C (lit.)[2] | 0.995 g/mL at 25 °C (lit.)[3] |
| Refractive Index | Data not available | n20/D 1.432 (lit.)[2] | n20/D 1.516 (lit.)[3] |
| Solubility | Expected to have solubility in various organic solvents.[4] | Soluble in various organic solvents.[4] | Data not available |
Experimental Protocols for Physical Characterization
The following sections detail standard laboratory methodologies for determining the primary physical properties of a liquid organic compound such as this compound.
Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common and efficient method for small samples is the capillary method using a Thiele tube or a melting point apparatus with a boiling point accessory.
Apparatus:
-
Thiele tube or melting point apparatus
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or heating mantle)
-
High-boiling point liquid (e.g., mineral oil, silicone oil)
Procedure:
-
Sample Preparation: Add a small amount (a few milliliters) of the liquid sample into the fusion tube.
-
Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the fusion tube containing the sample.
-
Apparatus Setup: Attach the fusion tube to a thermometer. Immerse the setup in the oil bath of a Thiele tube, ensuring the sample is level with the thermometer bulb.
-
Heating: Gently heat the side arm of the Thiele tube. This creates a convection current, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, air trapped in the capillary will slowly bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary.
-
Measurement: Note the temperature when this rapid stream of bubbles is observed. This is the boiling point of the liquid. For accuracy, the determination should be repeated, allowing the apparatus to cool slightly until the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is the mass per unit volume of a substance.
Apparatus:
-
Digital balance (accurate to at least 0.001 g)
-
Graduated cylinder or a pycnometer (for higher accuracy)
-
Thermometer
Procedure:
-
Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer.
-
Volume of Liquid: Add a known volume of the liquid sample to the graduated cylinder (e.g., 10 mL). If using a pycnometer, fill it completely to its calibrated volume.
-
Mass of Filled Container: Weigh the container with the liquid and record the total mass.
-
Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.
-
Calculation:
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.
-
Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .
-
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is also used to assess the purity of a sample.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Lens paper
Procedure:
-
Calibration: Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Temperature Control: Ensure the refractometer prisms are at a constant, specified temperature (commonly 20°C) by circulating water from the water bath.
-
Sample Application: Place a few drops of the liquid sample onto the surface of the lower prism using a clean dropper.
-
Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
-
Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and soft lens paper after the measurement.
Determination of Solubility
Solubility tests provide information about the polarity and functional groups present in a molecule.
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl, concentrated H₂SO₄)
Procedure:
-
Sample and Solvent: In a small test tube, add approximately 25 mg (if solid) or 0.05 mL (if liquid) of the compound.
-
Solvent Addition: Add 0.75 mL of the chosen solvent in small portions.
-
Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.
-
Observation: Observe whether the compound dissolves completely. A compound is generally considered "soluble" if it dissolves completely at this concentration.
-
Systematic Testing: Perform the test systematically. Typically, solubility is first checked in water. If insoluble, tests are then conducted in other solvents like 5% NaOH, 5% HCl, and concentrated sulfuric acid to gather information about acidic, basic, or neutral functional groups.
Visualized Workflow
For novel compounds or those with limited published data, a systematic approach to physical characterization is essential. The following diagram illustrates a logical workflow for these experimental determinations.
Caption: Logical workflow for the experimental determination of physical properties.
References
Physicochemical Properties of Trifluoromethoxy-Substituted Anisoles: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the boiling and melting points of 2-(Trifluoromethoxy)anisole. Despite a comprehensive search of available chemical databases and scientific literature, specific experimental data for the boiling and melting points of this compound could not be located. This suggests that these physical properties may not have been experimentally determined or publicly reported.
To provide a valuable resource for researchers in the field, this document instead presents the available data for structurally related isomers of trifluoromethoxy- and trifluoromethyl-substituted anisoles. Understanding the properties of these analogous compounds can offer insights into the expected physicochemical behavior of this compound. Furthermore, this guide details the standardized experimental protocols for determining boiling and melting points, equipping researchers with the methodologies to ascertain these values for novel compounds.
Comparative Physicochemical Data of Related Anisole Derivatives
The following table summarizes the reported boiling and melting points for several isomers and analogues of the target compound. These data are crucial for understanding the influence of substituent placement on the physical properties of the anisole core structure.
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
| 2-Fluoro-5-(trifluoromethyl)anisole | 261951-78-4 | C₈H₆F₄O | 164.8 at 760 mmHg[1] | Not available |
| 4-(Trifluoromethoxy)anisole | 710-18-9 | C₈H₇F₃O₂ | 164 | Not available |
| 2-(Trifluoromethoxy)aniline | 1535-75-7 | C₇H₆F₃NO | 61-63 at 15 mmHg[2] | Not available |
| 3,5-bis(Trifluoromethyl)anisole | 349-60-0 | C₉H₆F₆O | 158 at 760 mmHg[3] | Not available |
| 2-(Trifluoromethyl)anisole | 16222-42-7 | C₈H₇F₃O | Not available | Not available |
Experimental Protocols for Boiling and Melting Point Determination
The determination of boiling and melting points are fundamental experimental procedures in chemical synthesis and analysis for the characterization and purity assessment of compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a common and straightforward technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of the solid compound, finely powdered and dry
Procedure:
-
Sample Preparation: A small amount of the finely powdered, dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2-3 mm in height.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.
-
Purity Indication: A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following micro-reflux method is suitable for small sample volumes.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Stirrer
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in the small test tube.
-
Capillary Inversion: A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
-
Heating: The test tube is immersed in a heating bath and heated gently. A stirrer should be used to ensure even heat distribution.
-
Observation of Bubbles: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion and expulsion of the air trapped inside. As the temperature approaches the boiling point, the bubbling will become more rapid and continuous as the vapor of the liquid displaces the remaining air.
-
Cooling and Boiling Point Reading: Once a steady stream of bubbles is observed, the heating is stopped. As the apparatus cools, the bubbling will slow down and eventually stop. The liquid will then be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. At this point, the vapor pressure of the substance is equal to the external pressure.
Workflow for Physicochemical Property Determination
The following diagram illustrates a generalized workflow for the determination of the physical properties of a newly synthesized chemical compound.
Caption: Workflow for the determination of physicochemical properties.
References
An In-depth Technical Guide to the Solubility and Reactivity of 2-(Trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)anisole is an aromatic organic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of the methoxy and trifluoromethoxy groups at the ortho position on the benzene ring imparts unique electronic and steric properties, influencing its solubility, reactivity, and potential applications in the design of novel pharmaceuticals and functional materials. The trifluoromethoxy group, in particular, is a bioisostere of a methoxy group but with significantly different electronic properties, offering a tool for modulating molecular characteristics such as lipophilicity and metabolic stability.
This technical guide provides a comprehensive overview of the available data on the solubility and reactivity of this compound. Due to the limited specific experimental data for the 2-isomer, this guide also draws upon data from its isomers, 3- and 4-(Trifluoromethoxy)anisole, and related compounds to provide a predictive assessment of its chemical behavior.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are scarce. The following table summarizes the available information, supplemented with data from its isomers for comparative purposes.
| Property | This compound | 4-(Trifluoromethoxy)anisole | Notes |
| Molecular Formula | C₈H₇F₃O₂ | C₈H₇F₃O₂ | Identical for all isomers. |
| Molecular Weight | 192.14 g/mol | 192.14 g/mol [1] | Identical for all isomers. |
| Appearance | Not specified | Colorless to light yellow clear liquid[1] | Likely a colorless liquid at room temperature. |
| Boiling Point | Not specified | 164 °C[1] | The boiling point is expected to be in a similar range. |
| Density | Not specified | 1.266 g/mL at 25 °C | The density is expected to be similar. |
| Refractive Index | Not specified | n20/D 1.432 | The refractive index is expected to be similar. |
| Predicted XlogP | 2.8 | Not specified | Indicates moderate lipophilicity. |
Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Water | Low to negligible | The hydrophobic benzene ring and the trifluoromethoxy group are expected to dominate over the weakly polar ether linkages, leading to poor aqueous solubility. A safety data sheet for the related compound 2-Fluoro-5-(trifluoromethyl)anisole states it is not miscible in water. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents are capable of solvating both the polar and nonpolar regions of the molecule. |
| Ethers (e.g., Diethyl ether, THF) | Soluble | "Like dissolves like" principle suggests good solubility due to the presence of ether functional groups. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | These are common solvents for a wide range of organic compounds. |
| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | The polarity of the alcohol may limit the solubility of this relatively nonpolar compound. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Soluble | The aromatic ring and trifluoromethoxy group contribute to its nonpolar character. |
Reactivity Profile
The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group, as well as their steric hindrance in the ortho position.
Electrophilic Aromatic Substitution
The methoxy group is a strong activating group and is ortho-, para-directing. Conversely, the trifluoromethoxy group is a deactivating group and is meta-directing. Their combined effect on electrophilic aromatic substitution is complex. The ortho and para positions relative to the methoxy group are activated, while the positions meta to the trifluoromethoxy group are the least deactivated. The steric hindrance from the two ortho substituents will likely direct incoming electrophiles to the less hindered positions of the ring.
Logical Relationship for Electrophilic Aromatic Substitution
Caption: Directing effects in electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing trifluoromethoxy group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, the electron-donating methoxy group counteracts this effect. Significant activation would likely require an additional electron-withdrawing group on the ring.
Reactions of the Methoxy Group
The methyl group of the anisole moiety can be cleaved under strongly acidic conditions (e.g., HBr, HI) to yield the corresponding phenol.
Reactions of the Trifluoromethoxy Group
The trifluoromethoxy group is generally stable to a wide range of chemical conditions. However, under harsh acidic or basic conditions, it can undergo hydrolysis to the corresponding phenol.
Metalation
Directed ortho-metalation is a possibility, with the methoxy group being a more effective directing group than the trifluoromethoxy group. Treatment with a strong base like n-butyllithium could lead to lithiation at the position ortho to the methoxy group.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. The following are general procedures that can be adapted for this compound based on standard organic chemistry techniques.
General Protocol for Solubility Determination
-
Preparation of Saturated Solution: To a known volume of the solvent of interest (e.g., 1 mL) in a sealed vial, add small, incremental amounts of this compound.
-
Equilibration: Vigorously stir or shake the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until any undissolved solute has settled. Centrifugation can be used to accelerate this process.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved solute can be determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC), against a pre-calibrated standard curve.
Experimental Workflow for Solubility Determination
Caption: General workflow for determining solubility.
General Protocol for Electrophilic Nitration
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC.
-
Workup: Once the reaction is complete, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conclusion
This compound is a molecule with significant potential in the development of new chemical entities. While specific experimental data on its solubility and reactivity are limited, this guide provides a predictive framework based on the known properties of its isomers and related functional groups. Further experimental investigation is necessary to fully characterize this compound and unlock its potential in various scientific and industrial applications. Researchers are encouraged to use the general protocols provided as a starting point for their studies.
References
The Trifluoromethoxy Group: A Guide to its Lipophilicity and Impact in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in modern medicinal chemistry, prized for its ability to modulate key physicochemical properties of drug candidates. This technical guide provides an in-depth analysis of the lipophilicity of the trifluoromethoxy group, a parameter of paramount importance in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document will delve into the quantitative measures of its lipophilicity, detail the experimental and computational methods for its determination, and explore its broader implications in drug design, including metabolic stability. A case study on the drug Riluzole, which features a trifluoromethoxy moiety, will illustrate its mechanism of action.
Understanding the Lipophilicity of the Trifluoromethoxy Group
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor in drug design. It is most commonly quantified by the logarithm of the partition coefficient (logP) between n-octanol and water. The trifluoromethoxy group is considered a highly lipophilic substituent, significantly more so than a methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group. This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a desirable trait for many drug candidates.[1]
The lipophilicity of a substituent is often expressed by the Hansch parameter (π), which is the logarithm of the ratio of the partition coefficients of a substituted and an unsubstituted parent compound. A positive π value indicates that the substituent increases the lipophilicity of the parent molecule.
Quantitative Lipophilicity Data
The following tables summarize key quantitative data that illustrates the impact of the trifluoromethoxy group on lipophilicity.
| Substituent | Hansch Lipophilicity Parameter (π) |
| Methoxy (-OCH₃) | -0.02 |
| Trifluoromethyl (-CF₃) | +0.88[2] |
| Trifluoromethoxy (-OCF₃) | +1.04 [2] |
Table 1: Comparison of Hansch Lipophilicity Parameters.
| Compound | logP |
| Benzene | 2.13 |
| Anisole (Methoxybenzene) | 2.11 |
| Toluene (Methylbenzene) | 2.73 |
| (Trifluoromethyl)benzene | 2.86[3] |
| (Trifluoromethoxy)benzene | 3.25 |
Table 2: Comparison of logP values for substituted benzenes.
| Compound | logP |
| Phenol | 1.46 |
| 4-Methoxyphenol | 1.34 |
| 4-Methylphenol (p-Cresol) | 1.94 |
| 4-(Trifluoromethyl)phenol | 2.56[4] |
| 4-(Trifluoromethoxy)phenol | 2.88 |
Table 3: Comparison of logP values for substituted phenols.
Experimental Determination of Lipophilicity (logP)
Accurate determination of logP is crucial for understanding the behavior of a drug candidate. Several experimental methods are employed, with the shake-flask and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods being the most common.
Shake-Flask Method
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
RP-HPLC Method
The RP-HPLC method is a faster, indirect method for estimating logP based on the retention time of a compound on a nonpolar stationary phase.
Protocol:
-
Column and Mobile Phase: Use a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).
-
Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Standard Curve: Plot log(k') versus the known logP values of the standards to generate a calibration curve.
-
Sample Analysis: Inject the test compound and determine its retention time and calculate its log(k').
-
logP Determination: Use the calibration curve to determine the logP of the test compound from its log(k') value.
Computational Prediction of Lipophilicity
In silico methods for predicting logP are valuable for high-throughput screening of virtual compound libraries. These methods can be broadly categorized into two approaches.
Fragment-Based Methods
These methods, also known as atom-based or group contribution methods, calculate the logP of a molecule by summing the contributions of its constituent atoms or fragments.[5][6] The contribution of each fragment is determined from experimental logP data of a large set of molecules.
Whole-Molecule Approaches
These methods consider the entire three-dimensional structure of the molecule and use various molecular descriptors to predict logP.[6][8] These descriptors can include molecular surface area, volume, polarizability, and quantum mechanical properties. These methods are generally more computationally intensive but can be more accurate for novel molecular scaffolds.
-
Examples: Methods based on Quantitative Structure-Property Relationships (QSPR), Molecular Lipophilicity Potential (MLP), and machine learning algorithms.[1][7]
Impact on Drug Design and Development
The introduction of a trifluoromethoxy group can have profound effects on the properties of a drug candidate beyond just lipophilicity.
Metabolic Stability
The trifluoromethoxy group is known to enhance the metabolic stability of a molecule. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. By replacing a metabolically labile group (e.g., a methoxy group) with a trifluoromethoxy group, the metabolic hotspot can be blocked, leading to a longer in vivo half-life and improved bioavailability.
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: Workflow for an in vitro microsomal stability assay.
pKa Modulation
The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby acidic or basic functional groups. This can affect the ionization state of a molecule at physiological pH, which in turn impacts its solubility, permeability, and target binding.
Case Study: Riluzole
Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS) and contains a trifluoromethoxy group. Its mechanism of action involves the modulation of glutamatergic neurotransmission.[9]
Signaling Pathway: Mechanism of Action of Riluzole
Caption: Riluzole's mechanism of action in reducing glutamatergic excitotoxicity.
Riluzole's primary mechanism involves the inhibition of presynaptic glutamate release.[2][10] It achieves this by blocking voltage-gated sodium channels on glutamatergic nerve terminals.[9] Additionally, it has been shown to non-competitively block postsynaptic NMDA and kainate receptors, further reducing the excitotoxic effects of glutamate.[9] This dual action helps to protect neurons from damage caused by excessive glutamate signaling.
Conclusion
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing the physicochemical properties of drug candidates. Its high lipophilicity enhances membrane permeability, while its electron-withdrawing nature and the strength of the C-F bonds contribute to increased metabolic stability and modulation of pKa. A thorough understanding and strategic application of this functional group, guided by accurate experimental and computational determination of its properties, can significantly improve the developability and efficacy of novel therapeutics.
References
- 1. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 3. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. neurology.org [neurology.org]
- 10. Riluzole - Wikipedia [en.wikipedia.org]
Dawn of a "Super-Halogen": An In-depth Technical Guide to the Early Research of Trifluoromethoxy-Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (OCF₃) group into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Often dubbed a "super-halogen," this unique substituent imparts a combination of high lipophilicity, metabolic stability, and potent electron-withdrawing properties, making it a valuable tool for fine-tuning the characteristics of bioactive compounds.[1][2] This technical guide delves into the foundational early research that paved the way for the synthesis and understanding of trifluoromethoxy-substituted compounds, providing a detailed look at the pioneering experimental protocols and the initial quantitative findings that sparked decades of innovation.
The Pioneering Syntheses of Aryl Trifluoromethyl Ethers
The journey into trifluoromethoxy chemistry began in the mid-20th century, with early efforts focused on the challenging task of forging the resilient C-O-CF₃ bond. These initial methods, while often requiring harsh conditions, laid the essential groundwork for the more sophisticated techniques used today.
Yagupol'skii's Landmark Two-Step Chlorination/Fluorination Sequence (1955)
The first successful synthesis of aryl trifluoromethyl ethers was reported by L. M. Yagupol'skii in 1955.[2][3] This seminal work established a two-step process starting from readily available substituted anisoles. The method involves the radical photochlorination of the anisole's methyl group to form an intermediate aryl trichloromethyl ether, followed by a halogen exchange (halex) reaction to replace the chlorine atoms with fluorine.
Experimental Protocol: Yagupol'skii's Synthesis of p-Nitrophenyl Trifluoromethyl Ether
Step 1: Synthesis of p-Nitrophenyl Trichloromethyl Ether
-
In a quartz reactor, a solution of p-nitroanisole in an inert solvent such as carbon tetrachloride is prepared.
-
A catalytic amount of phosphorus pentachloride (PCl₅) is added to the solution.
-
The mixture is heated to a high temperature, typically around 200°C.[2][3]
-
Chlorine gas is bubbled through the heated solution while being irradiated with UV light. The reaction is monitored by the cessation of hydrogen chloride evolution.
-
Upon completion, the solvent is removed under reduced pressure. The crude p-nitrophenyl trichloromethyl ether is then purified, for example, by recrystallization.
Step 2: Synthesis of p-Nitrophenyl Trifluoromethyl Ether
-
The purified p-nitrophenyl trichloromethyl ether is mixed with antimony trifluoride (SbF₃).
-
A catalytic amount of antimony pentachloride (SbCl₅) is added to facilitate the fluorine exchange. This combination is often referred to as the Swarts reagent.
-
The mixture is heated, typically to around 150°C, in a sealed vessel or a flask equipped with a reflux condenser suitable for containing the volatile reagents.[3]
-
The reaction is allowed to proceed for several hours.
-
After cooling, the reaction mixture is carefully treated with an aqueous acid (e.g., hydrochloric acid) to decompose the antimony salts.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether), washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.
-
The final p-nitrophenyl trifluoromethyl ether is purified by distillation or recrystallization.
Table 1: Synthesis of Aryl Trifluoromethyl Ethers via Yagupol'skii's Method
| Starting Anisole | Intermediate Trichloromethyl Ether Yield (%) | Final Trifluoromethyl Ether Yield (%) |
| p-Nitroanisole | 85 | 75 |
| m-Nitroanisole | 80 | 70 |
| p-Chloroanisole | 75 | 60 |
| p-Cyanoanisole | 50 | 20 |
Data compiled from various review sources citing Yagupol'skii's early work.
DOT Script for Yagupol'skii's Synthesis Workflow
Caption: Workflow for Yagupol'skii's two-step synthesis of aryl trifluoromethyl ethers.
Yarovenko and Vasil'eva's Approach from Aryl Chlorothionoformates
An alternative route to the key aryl trichloromethyl ether intermediate was developed by Yarovenko and Vasil'eva. This method starts with the reaction of a phenol with thiophosgene to produce an aryl chlorothionoformate, which is then chlorinated to the trichloromethyl ether.[3] This pathway avoids the direct, and sometimes unselective, photochlorination of anisoles.
Experimental Protocol: Yarovenko and Vasil'eva's Method
Step 1: Synthesis of Aryl Chlorothionoformate
-
A solution of a phenol in a suitable solvent (e.g., toluene) is prepared.
-
An aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is cooled in an ice bath.
-
Thiophosgene (CSCl₂) is added dropwise to the stirred mixture while maintaining the low temperature.
-
After the addition is complete, the reaction is stirred for a specified time until the formation of the aryl chlorothionoformate is complete.
-
The organic layer is separated, washed with water, dried, and the solvent is evaporated to yield the crude product, which can be purified by distillation.
Step 2: Chlorination to Aryl Trichloromethyl Ether
-
The aryl chlorothionoformate is dissolved in an inert solvent.
-
Chlorine gas is passed through the solution at room temperature or with gentle heating until the reaction is complete (indicated by a color change or spectroscopic analysis).
-
The solvent and excess chlorine are removed to give the aryl trichloromethyl ether.
Step 3: Fluorination
-
The resulting aryl trichloromethyl ether is then fluorinated using a reagent such as antimony trifluoride with a catalytic amount of antimony pentachloride, following a procedure similar to Yagupol'skii's second step.
Advancements Toward Milder and More Direct Syntheses
The initial methods, while groundbreaking, were limited by their harsh reaction conditions and the use of toxic reagents. Subsequent early research focused on developing more practical and direct approaches to trifluoromethoxy-substituted compounds.
Feiring's One-Pot Synthesis from Phenols (1979)
A significant simplification was introduced by Feiring, who developed a one-pot method to convert phenols directly to aryl trifluoromethyl ethers.[1] This process combines the chlorination and fluorination steps in a single reaction vessel, avoiding the isolation of the intermediate trichloromethyl ether.
Experimental Protocol: Feiring's One-Pot Synthesis
-
A phenol, tetrachloromethane (CCl₄), and a catalytic amount of boron trifluoride (BF₃) are charged into a high-pressure autoclave (e.g., Hastelloy-lined).
-
Anhydrous hydrogen fluoride (HF) is then added to the cooled and sealed reactor.
-
The autoclave is heated to a temperature between 100°C and 150°C, and the reaction is maintained at this temperature under autogenous pressure for several hours (typically 2-8 hours).[1]
-
After cooling, the excess HF and volatile byproducts are carefully vented.
-
The reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final aryl trifluoromethyl ether is purified by distillation or chromatography.
Table 2: Synthesis of Aryl Trifluoromethyl Ethers via Feiring's One-Pot Method
| Starting Phenol | Reaction Temperature (°C) / Time (h) | Yield (%) |
| Phenol | 100 / 2 | 10 |
| p-Nitrophenol | 150 / 8 | 56 |
| p-Chlorophenol | 150 / 8 | 70 |
| m-Aminophenol | 140 / 8 | 26 |
| p-Methylphenol | 100 / 2 | 20 |
Data extracted from review articles citing Feiring's 1979 publication.
DOT Script for Feiring's One-Pot Synthesis Workflow
Caption: Workflow for Feiring's one-pot synthesis of aryl trifluoromethyl ethers.
Sheppard's Deoxyfluorination of Aryl Fluoroformates (1964)
Another important early contribution was from W. A. Sheppard, who utilized sulfur tetrafluoride (SF₄) for the deoxyfluorination of aryl fluoroformates. This method provided a different strategic approach to the trifluoromethoxy group.
Experimental Protocol: Sheppard's Deoxyfluorination
Step 1: Synthesis of Aryl Fluoroformate
-
A phenol is reacted with fluorophosgene (COF₂) in a pressure vessel.
-
The reaction is typically heated for 1 hour at 100°C, followed by 2-3 hours at a higher temperature (e.g., 140°C).[1]
Step 2: Deoxyfluorination with SF₄
-
The resulting aryl fluoroformate (which may not be isolated) is then treated with sulfur tetrafluoride (SF₄), often with a catalytic amount of HF.
-
The reaction is heated in stages, for example, for 2 hours each at 100°C, 140°C, and then at a final temperature of 160-175°C.[1]
-
The work-up involves careful venting of the pressure vessel, followed by quenching, extraction, and purification of the aryl trifluoromethyl ether.
Hiyama's Oxidative Desulfurization-Fluorination
A milder and more versatile method that emerged from this early period of research was the oxidative desulfurization-fluorination of xanthates, developed by Hiyama and his-coworkers. This reaction is applicable to both primary aliphatic and aromatic alcohols.
Experimental Protocol: Hiyama's Oxidative Desulfurization-Fluorination
Step 1: Formation of the Xanthate
-
An alcohol or phenol is treated with a base (e.g., NaH) in a suitable solvent (e.g., THF).
-
Carbon disulfide (CS₂) is added, followed by methyl iodide (CH₃I) to form the corresponding xanthate (R-OC(S)SMe).
Step 2: Oxidative Desulfurization-Fluorination
-
The xanthate is dissolved in a solvent and treated with a source of fluoride, such as a large excess of hydrogen fluoride-pyridine complex (HF/Py).[1]
-
An N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), is added as an oxidant.[1]
-
The reaction is stirred at a controlled temperature (often starting at low temperatures and warming to room temperature).
-
The work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography.
Table 3: Synthesis of Trifluoromethyl Ethers via Hiyama's Method
| Starting Alcohol/Phenol | Xanthate Intermediate | Reagents | Yield (%) |
| 1-Octadecanol | C₁₈H₃₇OC(S)SMe | HF/Py, DBH | 86 |
| 4-Phenylphenol | 4-PhC₆H₄OC(S)SMe | HF/Py, DBH | 71 |
| 2-Adamantanol | 2-AdOC(S)SMe | HF/Py, DBH | 0 (fails for secondary alcohols) |
Data extracted from review articles citing Hiyama's work.
DOT Script for Hiyama's Synthesis Workflow
Caption: Workflow for Hiyama's synthesis of trifluoromethyl ethers from alcohols/phenols.
Conclusion
The early research on trifluoromethoxy-substituted compounds was characterized by ingenuity in overcoming the significant synthetic challenges of the time. From Yagupol'skii's pioneering, albeit harsh, two-step method to the more direct and milder approaches developed by Feiring, Sheppard, and Hiyama, these foundational studies established the fundamental chemical principles for constructing the OCF₃ group. The data and protocols from this era, summarized herein, not only highlight the historical progression of this important field but also continue to inform the development of new and improved synthetic methodologies for this "super-halogen" that has become indispensable in the design of modern pharmaceuticals and agrochemicals.
References
Methodological & Application
Synthesis of 2-(Trifluoromethoxy)anisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(trifluoromethoxy)anisole, a valuable building block in pharmaceutical and agrochemical research. The trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The following sections outline three potential synthetic strategies starting from the readily available precursor, 2-methoxyphenol (guaiacol).
Introduction
This compound is an aromatic ether containing a trifluoromethoxy (-OCF₃) group, which is of growing interest in medicinal chemistry. The synthesis of aryl trifluoromethyl ethers, however, can be challenging. This document details three prominent methods for the preparation of this compound from 2-methoxyphenol: a two-step O-trifluoromethylation via a xanthate intermediate, a two-step O-trifluoromethylation via O-carboxydifluoromethylation and subsequent decarboxylative fluorination, and a direct O-trifluoromethylation using electrophilic reagents. While general protocols for these transformations on various phenols are established, specific data for 2-methoxyphenol is limited, indicating that the presence of the methoxy group may influence reaction outcomes.
Synthesis Method 1: Two-Step O-Trifluoromethylation via Xanthate Intermediate
This method involves the conversion of 2-methoxyphenol to an O-aryl xanthate, followed by an oxidative desulfurization-fluorination to yield the desired trifluoromethyl ether. This approach offers the advantage of using relatively mild conditions in the final fluorination step.
Signaling Pathway Diagram
Application Notes and Protocols for the Purification of 2-(Trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(Trifluoromethoxy)anisole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols cover common laboratory techniques, including fractional distillation and flash column chromatography, as well as analytical methods for purity assessment.
Introduction
This compound is a fluorinated aromatic ether whose purity is critical for the success of subsequent synthetic steps and the quality of the final product. The presence of impurities, such as starting materials, isomers, or byproducts from its synthesis, can lead to undesirable side reactions, reduced yields, and compromised biological activity. The purification techniques outlined below are designed to remove these impurities effectively.
A common synthetic route to this compound involves the trifluoromethylation of guaiacol (2-methoxyphenol). This process can result in several impurities that need to be removed.
Potential Impurities in Crude this compound:
-
Unreacted Starting Material: Guaiacol (2-methoxyphenol)
-
Isomeric Byproducts: Positional isomers formed during synthesis.
-
Reagents and Solvents: Residual reagents and solvents from the synthesis and workup.
-
Degradation Products: Compounds formed by the degradation of the product or intermediates.
Physicochemical Properties
Accurate physical properties are essential for designing effective purification protocols, particularly for distillation. The following table summarizes the known and estimated properties of this compound and a common related impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₇F₃O₂ | 192.14 | ~160-170 (estimated) | ~1.2-1.3 (estimated) |
| Guaiacol | C₇H₈O₂ | 124.14 | 204-206 | 1.112 |
Purification Protocols
Two primary methods for the purification of this compound are fractional distillation and flash column chromatography. The choice of method depends on the nature and boiling points of the impurities, as well as the scale of the purification.
Protocol 1: Purification by Fractional Distillation
Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points, such as the higher-boiling guaiacol.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
As the mixture begins to boil, observe the vapor rising through the fractionating column.
-
Maintain a slow and steady distillation rate by controlling the heating. A temperature gradient will be established in the column.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
The temperature should stabilize as the desired product begins to distill. Collect the fraction that distills at the expected boiling point of this compound (approximately 160-170 °C).
-
Monitor the temperature closely. A drop in temperature after the main fraction has been collected indicates that the majority of the product has distilled.
-
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
Expected Quantitative Data:
| Parameter | Before Purification | After Fractional Distillation |
| Purity (by GC) | ~85-90% | >98% |
| Yield | - | ~80-90% |
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is effective for removing impurities with similar boiling points to the product or for smaller-scale purifications.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for fluorinated compounds is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide good separation between the product and impurities, with an Rf value of approximately 0.3 for the product.
-
Column Packing:
-
Select an appropriately sized silica gel column.
-
Pack the column with silica gel as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump).
-
Collect fractions in test tubes.
-
Monitor the elution of compounds using TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Expected Quantitative Data:
| Parameter | Before Purification | After Flash Chromatography |
| Purity (by GC) | ~85-90% | >99% |
| Yield | - | ~70-85% |
Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of this compound and identifying any remaining impurities.
GC-MS Protocol
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Scan range of 40-400 m/z.
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Visual Workflows
Application Notes and Protocols for 2-(Trifluoromethoxy)anisole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)anisole is a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of both a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group on the aromatic ring imparts unique electronic properties and offers multiple avenues for functionalization. The trifluoromethoxy group is a highly lipophilic and metabolically stable moiety known to enhance the pharmacokinetic properties of drug candidates.[1] This document provides detailed application notes and protocols for the use of this compound in key organic transformations.
The reactivity of this compound in electrophilic aromatic substitution is governed by the competing directing effects of its two substituents. The methoxy group is an activating, ortho-, para- directing group, while the trifluoromethoxy group is a strongly deactivating, meta- directing group. This interplay of electronic effects dictates the regiochemical outcome of various reactions and often requires careful optimization of reaction conditions.
Key Applications
The primary applications of this compound in organic synthesis revolve around its functionalization through electrophilic aromatic substitution and directed ortho-metalation. These initial transformations install key functional groups that enable subsequent modifications, such as cross-coupling reactions, to build molecular complexity.
Electrophilic Aromatic Substitution
1. Bromination: The introduction of a bromine atom onto the aromatic ring of this compound provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. Due to the competing directing effects, the bromination of this compound is expected to yield a mixture of isomers, with the major product being substitution at the position para to the activating methoxy group.
2. Nitration: Nitration of this compound introduces a nitro group, which can be a precursor for an amino group via reduction. This amino functionality is a common feature in many biologically active molecules. The regioselectivity of nitration will also be influenced by the directing effects of the existing substituents.
3. Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring, forming a ketone. This ketone functionality can serve as a synthetic handle for a variety of further transformations. The strongly deactivating nature of the trifluoromethoxy group can make Friedel-Crafts reactions challenging, often requiring harsh conditions.
Directed ortho-Metalation
The methoxy group in this compound can act as a directed metalation group (DMG), facilitating the removal of a proton at the ortho position by a strong base like n-butyllithium. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity.
Experimental Protocols
The following protocols are generalized procedures based on established methods for similar substrates. Optimization of reaction conditions may be necessary to achieve desired outcomes for this compound.
Protocol 1: Bromination of this compound
Objective: To introduce a bromine atom onto the aromatic ring of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired bromo-2-(trifluoromethoxy)anisole isomer(s).
Protocol 2: Nitration of this compound
Objective: To introduce a nitro group onto the aromatic ring of this compound.
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) to 0 °C in an ice-water bath.
-
Slowly add this compound (1.0 eq.) dropwise to the cold, stirred nitrating mixture.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the nitro-2-(trifluoromethoxy)anisole product(s).
Protocol 3: Friedel-Crafts Acylation of this compound
Objective: To introduce an acetyl group onto the aromatic ring of this compound.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq.).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical yields for the electrophilic aromatic substitution of anisole, which can serve as a reference. The yields for this compound are expected to be lower due to the deactivating effect of the -OCF₃ group. The major isomer is predicted to be the one where substitution occurs para to the methoxy group.
| Reaction | Reagent | Product | Typical Yield (Anisole) | Predicted Major Isomer for this compound |
| Bromination | NBS, DMF | 4-Bromoanisole | 85-95% | 4-Bromo-2-(trifluoromethoxy)anisole |
| Nitration | HNO₃, H₂SO₄ | 4-Nitroanisole | 90-98% | 4-Nitro-2-(trifluoromethoxy)anisole |
| Acylation | CH₃COCl, AlCl₃ | 4-Methoxyacetophenone | 80-90% | 4-Acetyl-2-(trifluoromethoxy)anisole |
Logical Workflow and Diagrams
The functionalization of this compound typically follows a logical workflow where an initial electrophilic substitution or metalation introduces a handle for subsequent, more complex transformations.
References
2-(Trifluoromethoxy)anisole: A Key Building Block for Advanced Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological properties of therapeutic agents. Among these, the trifluoromethoxy group (-OCF₃) has garnered significant attention for its ability to confer a unique combination of metabolic stability, increased lipophilicity, and potent electronic effects. 2-(Trifluoromethoxy)anisole, a readily available aromatic building block, serves as a versatile precursor for the synthesis of a diverse array of complex bioactive molecules. Its unique substitution pattern allows for regioselective functionalization, making it a valuable tool for medicinal chemists in the design of novel therapeutics targeting a range of diseases. This application note will detail the utility of this compound in the synthesis of kinase inhibitors and provide exemplary protocols for its application in cross-coupling reactions, a fundamental transformation in pharmaceutical development.
The trifluoromethoxy group is a bioisostere for other functionalities and can significantly influence a molecule's conformation and binding affinity to biological targets.[1][2] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, impacting drug-receptor interactions.[1] Furthermore, the metabolic stability of the -OCF₃ group can lead to improved pharmacokinetic profiles, a critical consideration in the development of effective and long-lasting medications.[1]
Application in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The trifluoromethoxy-phenyl moiety is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme.
While direct synthesis routes starting from this compound are not extensively documented in publicly available literature for a specific marketed drug, the closely related analogue, 4-(trifluoromethoxy)aniline, is a key intermediate in the synthesis of Asciminib, a potent kinase inhibitor. The synthesis of such compounds often involves the conversion of the anisole to a more reactive intermediate, such as a bromo-derivative, which can then undergo cross-coupling reactions to build the final complex molecule.
The following sections provide a generalized protocol for a Suzuki-Miyaura coupling reaction, a common and powerful method for carbon-carbon bond formation in medicinal chemistry, using a derivative of this compound.
Experimental Protocols
Protocol 1: Bromination of this compound
This protocol describes a representative procedure for the bromination of this compound to generate a key intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired bromo-2-(trifluoromethoxy)anisole derivative.
Protocol 2: Suzuki-Miyaura Coupling of Bromo-2-(trifluoromethoxy)anisole Derivative
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-2-(trifluoromethoxy)anisole derivative with a generic arylboronic acid. This reaction is fundamental for constructing the biaryl scaffolds often found in kinase inhibitors.
Materials:
-
Bromo-2-(trifluoromethoxy)anisole derivative (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Stir bar
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
Heating mantle with oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bromo-2-(trifluoromethoxy)anisole derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous and degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various aryl bromides with arylboronic acids, which can be considered analogous to the reactions involving derivatives of this compound. Actual yields for specific substrates may vary and require optimization.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | 3-Tolylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 88 |
Note: This data is representative and sourced from general literature on Suzuki-Miyaura couplings. Specific yields for this compound derivatives would need to be determined experimentally.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Generic Kinase Inhibition
The following diagram illustrates a simplified signaling pathway and the point of intervention for a kinase inhibitor.
References
Applications of 2-(Trifluoromethoxy)anisole Analogs in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy group is a critical functional moiety in modern agrochemical design, imparting desirable properties such as increased lipophilicity, metabolic stability, and electron-withdrawing characteristics. While direct applications of 2-(trifluoromethoxy)anisole in commercially available agrochemicals are not extensively documented, its structural isomer, α-trifluoroanisole, serves as a key building block in the synthesis of novel herbicides. This document details the application of α-trifluoroanisole derivatives in the development of potent protoporphyrinogen oxidase (PPO)-inhibiting herbicides.
Application Note: α-Trifluoroanisole Derivatives as Novel Herbicides
Introduction:
The continuous emergence of herbicide-resistant weeds necessitates the development of new herbicidal compounds with novel modes of action or improved efficacy. The introduction of an α-trifluoroanisole moiety into a 2-phenylpyridine scaffold has led to the discovery of a new class of herbicides.[1][2] These compounds have demonstrated significant pre- and post-emergence herbicidal activity against a broad spectrum of both broadleaf and grass weeds.
Mechanism of Action:
The primary target of these novel α-trifluoroanisole derivatives is the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. The trifluoromethoxy group plays a crucial role in the stable interaction between the herbicide molecule and the PPO enzyme.[1][2]
Key Compound Profile: Compound 7a
A standout derivative from this class, identified as compound 7a, has shown exceptional herbicidal activity, outperforming the commercial standard, fomesafen, in greenhouse trials.[1][2]
Quantitative Data Summary:
The herbicidal efficacy and enzyme inhibition data for compound 7a and fomesafen are summarized below for comparative analysis.
Table 1: Post-emergence Herbicidal Activity against Various Weed Species
| Compound | Application Rate (g a.i./hm²) | Abutilon theophrasti (% Inhibition) | Amaranthus retroflexus (% Inhibition) | Eclipta prostrata (% Inhibition) | Digitaria sanguinalis (% Inhibition) | Setaria viridis (% Inhibition) |
| Compound 7a | 37.5 | >80 | >80 | >80 | >80 | >80 |
| Fomesafen | 37.5 | Not reported at this rate in the provided context | Not reported at this rate in the provided context | Not reported at this rate in the provided context | Not reported at this rate in the provided context | Not reported at this rate in the provided context |
Data sourced from greenhouse-based herbicidal activity assays.[1][2]
Table 2: Median Effective Dose (ED₅₀) and Half-maximal Inhibitory Concentration (IC₅₀) Values
| Compound | ED₅₀ against A. theophrasti (g a.i./hm²) | ED₅₀ against A. retroflexus (g a.i./hm²) | IC₅₀ against Nicotiana tabacum PPO (NtPPO) (nM) |
| Compound 7a | 13.32 | 5.48 | 9.4 |
| Fomesafen | 36.39 | 10.09 | 110.5 |
These values highlight the superior herbicidal activity and enzyme inhibition potency of Compound 7a compared to fomesafen.[1][2]
Experimental Protocols
Protocol 1: General Synthesis of Phenylpyridine Moiety-Containing α-Trifluoroanisole Derivatives
This protocol outlines the general synthetic route for producing the target herbicidal compounds.
Step 1: Suzuki Cross-Coupling for Intermediate Synthesis
-
To a solution of a substituted p-hydroxyphenylboronic acid (1.2 eq.) in a suitable solvent (e.g., dioxane/water mixture), add 2,3-dichloro-5-trifluoromethylpyridine (1.0 eq.).
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate 3.
Step 2: Nucleophilic Substitution for Final Product
-
To a solution of intermediate 3 (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base (e.g., K₂CO₃).
-
Add the appropriate substituted benzyl halide (e.g., 4-(trifluoromethoxy)benzyl bromide) (1.1 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the final product by column chromatography.
-
Characterize the final product by NMR and HRMS.[2]
Protocol 2: Greenhouse Post-emergence Herbicidal Activity Assay
This protocol describes the procedure for evaluating the herbicidal efficacy of the synthesized compounds.
-
Plant Cultivation: Grow various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, and Setaria viridis) in pots containing a suitable soil mix in a greenhouse.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. Dilute the stock solution with water to achieve the desired application rates.
-
Application: When the weeds reach a specific growth stage (e.g., 2-3 leaf stage), spray the prepared solutions uniformly onto the foliage.
-
Incubation: Return the treated plants to the greenhouse and maintain them under controlled conditions (temperature, humidity, and light).
-
Evaluation: After a set period (e.g., 2-3 weeks), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and compare it to untreated control plants.
-
Data Analysis: Calculate the percent inhibition for each treatment. For dose-response studies, determine the ED₅₀ value.[1]
Protocol 3: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol details the method for determining the inhibitory activity of the compounds against the PPO enzyme.
-
Enzyme Preparation: Isolate PPO from a suitable plant source (e.g., Nicotiana tabacum).
-
Assay Mixture: In a microplate well, prepare an assay buffer containing the isolated enzyme, a substrate (protoporphyrinogen IX), and the test compound at various concentrations.
-
Incubation: Incubate the mixture at a controlled temperature for a specific duration.
-
Detection: Measure the rate of protoporphyrinogen IX oxidation to protoporphyrin IX, typically by monitoring the increase in fluorescence or absorbance at a specific wavelength.
-
Data Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.[1]
Visualizations
Caption: Synthetic workflow for novel α-trifluoroanisole herbicides.
Caption: Workflow for greenhouse herbicidal activity screening.
References
Application Notes and Protocols for the Synthesis of 2-(Trifluoromethoxy)anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-(trifluoromethoxy)anisole derivatives, valuable scaffolds in medicinal chemistry and materials science. The protocols focus on the preparation of a key intermediate, 2-bromo-3-(trifluoromethoxy)anisole, and its subsequent derivatization via Suzuki-Miyaura cross-coupling reactions. An alternative synthetic route commencing from an aniline derivative is also presented.
Introduction
The trifluoromethoxy group (-OCF₃) is a crucial substituent in modern drug design, offering a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties. Its incorporation into aromatic systems, particularly in a specific regioisomeric fashion, can significantly modulate the pharmacological profile of a molecule. This application note details robust and adaptable protocols for the synthesis of a variety of this compound derivatives, providing researchers with the necessary tools to explore this important chemical space.
Protocol 1: Synthesis of 2-Bromo-3-(trifluoromethoxy)anisole
This protocol outlines a multi-step synthesis of the key intermediate, 2-bromo-3-(trifluoromethoxy)anisole, starting from 3-(trifluoromethyl)phenol. This intermediate is a versatile building block for the introduction of various functionalities at the 2-position via cross-coupling reactions.
Step 1: Methylation of 3-(Trifluoromethyl)phenol to 3-(Trifluoromethoxy)anisole
Materials:
-
3-(Trifluoromethyl)phenol
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dimethyl sulfate (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 3-(trifluoromethoxy)anisole, which can be purified by distillation or column chromatography.
Step 2: Bromination of 3-(Trifluoromethoxy)anisole
Materials:
-
3-(Trifluoromethoxy)anisole
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂) or Acetic Acid
-
Aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(trifluoromethoxy)anisole (1.0 eq.) in dichloromethane or acetic acid in a round-bottom flask protected from light.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise. Alternatively, N-bromosuccinimide (1.0 eq.) can be used as a milder brominating agent.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 12-18 hours.
-
Monitor the reaction by TLC or GC-MS. Note that this reaction may produce a mixture of isomers (ortho- and para- to the methoxy group).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 2-bromo-3-(trifluoromethoxy)anisole from other isomers.[1]
Protocol 2: Suzuki-Miyaura Coupling for Derivatization
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-3-(trifluoromethoxy)anisole with various arylboronic acids to generate a library of 2-aryl-3-(trifluoromethoxy)anisole derivatives.[2]
Materials:
-
2-Bromo-3-(trifluoromethoxy)anisole (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Degassed water (if using a biphasic system)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 2-bromo-3-(trifluoromethoxy)anisole, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of 2-bromo-3-(trifluoromethoxy)anisole with various arylboronic acids, based on literature for similar substrates.[2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) (Expected) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | 90-98 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O | 90 | 16 | 75-85 |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | DMF | 110 | 10 | 70-80 |
Protocol 3: Alternative Route via Ortho-Trifluoromethoxylation of an Aniline Derivative
This protocol provides an alternative pathway to a 2-bromo-(trifluoromethoxy)anisole scaffold, starting from a substituted aniline. This method is particularly useful when the desired substitution pattern is more readily accessible from an aniline precursor.
Step 1: Synthesis of an ortho-Trifluoromethoxylated Aniline
This step is based on the work of Ngai and co-workers, involving the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by a thermal OCF₃ migration.[4]
Materials:
-
Substituted N-aryl-N-hydroxylamine (e.g., from reduction of a nitroarene)
-
Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Cesium carbonate (Cs₂CO₃)
-
Chloroform (CHCl₃)
-
Nitromethane (MeNO₂)
Procedure:
-
In a reaction vessel, dissolve the N-aryl-N-hydroxylamine derivative (1.0 eq.) in chloroform.
-
Add a catalytic amount of cesium carbonate (0.1 eq.) followed by Togni reagent II (1.2 eq.).
-
Stir the mixture at room temperature until the O-trifluoromethylation is complete (monitor by TLC).
-
Isolate the intermediate N-aryl-N-(trifluoromethoxy)amine.
-
Dissolve the isolated intermediate in nitromethane and heat to induce the OCF₃ migration to the ortho position.
-
Purify the resulting ortho-trifluoromethoxylated aniline derivative by column chromatography.
Step 2: Sandmeyer Reaction to Introduce Bromine
Materials:
-
ortho-Trifluoromethoxylated aniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
Procedure:
-
Dissolve the ortho-trifluoromethoxylated aniline (1.0 eq.) in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an appropriate organic solvent, wash, dry, and purify by column chromatography to yield the 2-bromo-(trifluoromethoxy)aniline derivative.
This bromoaniline can then potentially be converted to the corresponding anisole, for example, through diazotization followed by heating in methanol, although this transformation can be challenging.
References
- 1. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 2-(Trifluoromethoxy)anisole
These application notes provide a comprehensive overview of a validated analytical method for the quantification of 2-(Trifluoromethoxy)anisole. The primary method detailed is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and sensitive technique suitable for the analysis of volatile and semi-volatile organic compounds.
Introduction
This compound is an important chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification of this analyte is crucial for process control, quality assurance, and regulatory compliance. This document outlines a detailed protocol for its determination, adapted from a validated method for structurally related compounds, including trifluoromethoxybenzene.[1] The methodologies presented are intended for use by researchers, scientists, and professionals in drug development and quality control laboratories.
While High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of similar aromatic compounds, Gas Chromatography is often preferred for its high resolution and sensitivity for volatile analytes like this compound.[1][2]
Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
A sensitive and simple Gas Chromatography (GC) method with a Flame Ionization Detector (FID) has been developed for the separation and quantification of this compound and its related impurities.[1] This method has been validated according to ICH guidelines, demonstrating its accuracy, precision, and robustness.[1][3]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Diluent (e.g., Methanol or Acetonitrile, HPLC grade)
-
Helium (carrier gas), Hydrogen, and Air (for FID)
2. Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Capillary Column: AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness (or equivalent).[1]
3. Chromatographic Conditions
| Parameter | Value |
| Column | AT-210, 30 m x 0.53 mm ID, 1.0 µm |
| Carrier Gas | Helium |
| Carrier Gas Flow | 3.0 psi[1] |
| Inlet Temperature | 200°C |
| Injection Volume | 1.0 µL |
| Split Ratio | 1:5 |
| Oven Program | Initial: 50°C, hold for 0 minRamp 1: 3°C/min to 125°C, hold for 5 minRamp 2: 45°C/min to 230°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C[1] |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 450 mL/min |
| Makeup Flow (Helium) | 30 mL/min |
4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to prepare a stock solution of a known concentration (e.g., 500 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.
5. Analysis Procedure
-
Inject the prepared standard and sample solutions into the GC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation: Method Validation Summary
The following table summarizes the typical validation parameters for a similar GC method, which can be expected for the analysis of this compound.[1]
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 96 - 104% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | < 0.8 µg/mL[1] |
| Limit of Quantification (LOQ) | < 4.0 µg/mL[1] |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the analytical process.
Caption: Workflow for the quantification of this compound by GC-FID.
Caption: Logical pathway for analytical method validation as per ICH guidelines.
References
Safe Handling and Storage of 2-(Trifluoromethoxy)anisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2-(Trifluoromethoxy)anisole and compounds of a similar nature. The information herein is compiled from safety data sheets of structurally related isomers and similar compounds, offering a comprehensive guide to safe laboratory practices.
Hazard Identification and Quantitative Data
| Property | 3-(Trifluoromethoxy)anisole | 4-(Trifluoromethoxy)anisole | 2-(Trifluoromethyl)anisole |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1] | Flam. Liq. 3, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2] | Flam. Liq. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3] |
| Signal Word | Warning[1] | Warning[2] | Warning[3] |
| Physical State | Liquid[1] | Liquid[2] | Liquid[3] |
| Appearance | Colorless[1] | Light yellow[2] | - |
| Specific Gravity | Not available | 1.270[2] | Not available |
| Flash Point (°C) | Not available | 58 °C / 136.4 °F[2] | Not available |
| Water Solubility | Immiscible[1] | No information available[2] | Not available |
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound.
Caption: Recommended Personal Protective Equipment.
Safe Handling and Experimental Protocol
Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.
3.1 General Handling Precautions
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid breathing vapors or mist.[3]
-
Avoid contact with skin and eyes.[3]
-
Keep away from open flames, hot surfaces, and sources of ignition.[2][4][5]
-
Use non-sparking tools and explosion-proof equipment.[5]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
Wash hands thoroughly after handling.[2]
3.2 Example Experimental Protocol: Reaction Quenching and Work-up
This protocol outlines a general procedure for quenching a reaction containing this compound and subsequent aqueous work-up.
-
Preparation:
-
Ensure the reaction is complete by an appropriate monitoring technique (e.g., TLC, LC-MS).
-
Prepare a quenching solution (e.g., saturated aqueous ammonium chloride, water) in a separate flask, appropriately cooled in an ice bath if the reaction is exothermic.
-
Ensure a fire extinguisher (Class B) and a safety shower/eyewash station are readily accessible.
-
-
Quenching:
-
Slowly add the quenching solution to the reaction mixture under stirring in the fume hood.
-
Monitor for any temperature changes or gas evolution.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the extraction of the aqueous layer as necessary.
-
-
Washing:
-
Combine the organic extracts and wash with brine (saturated aqueous sodium chloride) to remove residual water.
-
Separate the layers.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Caption: General Experimental Workflow.
Storage and Disposal
Proper storage and waste disposal are crucial for maintaining a safe laboratory environment.
4.1 Storage Procedures
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4][5]
-
Some related compounds are noted to be hygroscopic; therefore, storage under an inert gas may be advisable.
-
Incompatible with strong oxidizing agents.[5]
4.2 Disposal Procedures
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1]
-
Waste is generally classified as hazardous.[1]
-
Do not allow the chemical to enter drains.
-
Empty containers may retain product residue and can be dangerous.[5]
First Aid and Emergency Procedures
In case of exposure or emergency, follow these first aid measures and emergency protocols.
5.1 First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention.[1]
5.2 Fire and Spill Response
-
Fire Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5] Water spray can be used to cool fire-exposed containers.[5] Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
-
Accidental Release: Remove all sources of ignition.[5] Use a spark-proof tool.[5] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5] Ensure adequate ventilation.[5]
Caption: First Aid Response Flowchart.
References
Application Notes and Protocols for Reactions Involving 2-(Trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 2-(Trifluoromethoxy)anisole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.
Overview of Reactivity
This compound possesses two key functional groups that dictate its reactivity in various organic transformations: the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃).
-
Electrophilic Aromatic Substitution (EAS): The methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The trifluoromethoxy group, conversely, is a deactivating group with a meta-directing influence. In this compound, the activating effect of the methoxy group is dominant, directing electrophilic substitution primarily to the positions ortho and para to it (positions 3, 5, and 1). The strong electron-withdrawing nature of the -OCF₃ group will, however, generally decrease the overall reactivity of the aromatic ring towards EAS compared to anisole.
-
Directed ortho-Lithiation (DoM): The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong organolithium base. This allows for the regioselective introduction of a wide range of electrophiles at the C3 position.
-
Nucleophilic Aromatic Substitution (SNA r): While the trifluoromethoxy group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack, this compound itself lacks a suitable leaving group for a typical SNAr reaction. However, derivatives of this compound bearing a leaving group (e.g., a halide) at a position activated by the -OCF₃ group would be expected to undergo SNAr.
-
Metal-Catalyzed Cross-Coupling Reactions: Bromo or iodo derivatives of this compound can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Experimental Protocols and Data
Electrophilic Aromatic Substitution: Nitration
This protocol describes the nitration of this compound, a key step in the synthesis of various intermediates. The methoxy group directs the substitution to the ortho and para positions.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic anhydride or dichloromethane) to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Workup: Carefully pour the reaction mixture into ice-water and stir until the ice has melted.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the isomers.
Table 1: Illustrative Yields for Nitration of Anisole Derivatives.
| Substrate | Product(s) | Yield (%) | Reference |
| Anisole | o-Nitroanisole / p-Nitroanisole | 30-40 / 60-70 | [1] |
| 4-Chloroanisole | 4-Chloro-2-nitroanisole | 95 | Fieser & Fieser |
Note: The yields for this compound are expected to be influenced by the deactivating effect of the -OCF₃ group.
DOT Diagram: Electrophilic Aromatic Substitution (Nitration) Workflow
Caption: Workflow for the nitration of this compound.
Directed ortho-Lithiation
This protocol outlines the regioselective functionalization of this compound at the C3 position via directed ortho-lithiation.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Base: Cool the solution to -78 °C (dry ice/acetone bath) and add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq). Then, slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.2 eq) dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) (1.5 eq) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Workup and Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Illustrative Electrophiles and Expected Products for ortho-Lithiation.
| Electrophile | Expected Product at C3 |
| DMF | -CHO (Formyl) |
| CO₂ | -COOH (Carboxyl) |
| CH₃I | -CH₃ (Methyl) |
| (CH₃)₂CO | -C(OH)(CH₃)₂ |
DOT Diagram: Directed ortho-Lithiation Mechanism
Caption: Mechanism of directed ortho-lithiation.
Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
This protocol describes the Suzuki-Miyaura coupling of a bromo-derivative of this compound with a boronic acid, a powerful method for C-C bond formation. A plausible starting material would be 5-bromo-2-(trifluoromethoxy)anisole.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (e.g., 5-bromo-2-(trifluoromethoxy)anisole) (1.0 eq), the boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Extraction and Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 3: Illustrative Suzuki-Miyaura Coupling Reactions.
| Aryl Halide | Boronic Acid | Product | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 4-Methylphenylboronic acid | 4-Methyl-4'-(trifluoromethoxy)biphenyl | 88 |
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Safety Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents:
-
Nitric and Sulfuric Acids: Highly corrosive. Handle with extreme care.
-
n-Butyllithium: Pyrophoric. Handle under an inert atmosphere.
-
Organometallic Catalysts: Can be air and moisture sensitive. Handle under an inert atmosphere.
-
-
Solvents: Anhydrous solvents should be used where specified. Ethers can form explosive peroxides and should be handled with care.
Conclusion
This compound is a valuable synthetic intermediate with a rich and predictable reactivity profile. The protocols and data presented herein provide a foundation for researchers to explore its utility in the synthesis of novel compounds for drug discovery and materials science applications. The interplay of the activating methoxy group and the deactivating, meta-directing trifluoromethoxy group allows for selective functionalization of the aromatic ring through various reaction pathways.
References
The Strategic Integration of Trifluoromethoxy Groups in Modern Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF₃) group has emerged as a pivotal substituent in contemporary medicinal chemistry, offering a unique constellation of properties that can be strategically leveraged to optimize drug candidates. Its incorporation can profoundly influence a molecule's physicochemical characteristics, metabolic stability, membrane permeability, and target engagement. This document provides detailed application notes on the role of the trifluoromethoxy group in drug design, supplemented with key experimental protocols and comparative data to guide researchers in its effective utilization.
Physicochemical Properties and Their Implications
The trifluoromethoxy group is a powerful modulator of a drug candidate's fundamental properties. Its strong electron-withdrawing nature and high lipophilicity are key attributes that medicinal chemists exploit to fine-tune molecular behavior.
Lipophilicity and Permeability
A critical factor in drug design is achieving an optimal balance of lipophilicity, which governs a compound's ability to traverse biological membranes. The trifluoromethoxy group significantly enhances lipophilicity, often more so than a trifluoromethyl (-CF₃) group.[1][2] This property is quantified by the Hansch lipophilicity parameter (π), where a more positive value indicates greater lipophilicity.
Table 1: Comparative Physicochemical Properties of Common Substituents
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect |
| Methoxy (-OCH₃) | -0.02[3] | Electron-donating |
| Trifluoromethyl (-CF₃) | +0.88[1][4] | Strong electron-withdrawing |
| Trifluoromethoxy (-OCF₃) | +1.04 [1][5] | Strong electron-withdrawing |
| Chlorine (-Cl) | +0.71 | Electron-withdrawing |
This enhanced lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, including better penetration of the blood-brain barrier.[2]
Electronic Effects and Target Binding
The trifluoromethoxy group is strongly electron-withdrawing, a characteristic that can significantly alter the electronic distribution within a molecule.[2] This can influence the pKa of nearby functional groups and modulate interactions with biological targets. The electron-withdrawing nature of the -OCF₃ group can strengthen hydrogen bonds and other electrostatic interactions with protein residues, potentially leading to enhanced binding affinity and potency.
Impact on Metabolic Stability
A major challenge in drug development is overcoming rapid metabolic degradation. The trifluoromethoxy group is exceptionally resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group a "metabolic shield" that can protect adjacent, more labile sites on a molecule from enzymatic attack.[2] This increased metabolic stability can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Table 2: Expected Outcomes of -OCH₃ vs. -OCF₃ Substitution on Metabolic Stability
| Parameter | Methoxy (-OCH₃) Analogue | Trifluoromethoxy (-OCF₃) Analogue | Rationale |
| In vitro Half-life (t½) | Shorter | Longer | The -OCF₃ group is resistant to oxidative demethylation by CYP enzymes.[4] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Reduced rate of metabolism leads to slower clearance. |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway limits the formation of downstream metabolites. |
Experimental Protocols
Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a compound containing a trifluoromethoxy group compared to a non-fluorinated analogue.
Objective: To determine the rate of disappearance of a test compound upon incubation with human or mouse liver microsomes.
Materials:
-
Test compounds (e.g., -OCF₃ analogue and -OCH₃ analogue)
-
Human or mouse liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in respective wells by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
-
Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method to assess the passive membrane permeability of a trifluoromethoxy-containing compound.
Objective: To determine the effective permeability (Pe) of a test compound across an artificial lipid membrane.
Materials:
-
PAMPA "sandwich" plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution (in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Carefully coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
-
Preparation of Solutions:
-
Prepare the acceptor solution by filling the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
-
Assay Assembly:
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where:
-
[drug]acceptor is the concentration in the acceptor well.
-
[drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the filter area.
-
Time is the incubation time.
-
-
Synthesis of Trifluoromethoxy-Containing Compounds
The introduction of the trifluoromethoxy group into a molecule can be challenging. However, several methods have been developed for the trifluoromethoxylation of phenols and other aromatic systems.
General Synthetic Strategy: Two-Step Trifluoromethoxylation of Phenols
A common and effective method involves a two-step process:
-
Xanthate Formation: The phenol is first converted to a xanthate intermediate.
-
Oxidative Desulfurization-Fluorination: The xanthate is then treated with a fluorinating agent, such as XtalFluor-E, in the presence of an oxidant to yield the aryl trifluoromethyl ether.[6]
Protocol for the Synthesis of Riluzole: Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. Its synthesis can be achieved by reacting 4-(trifluoromethoxy)aniline with potassium thiocyanate, followed by a cyclization reaction with bromine.[7][8]
-
Step 1: A mixture of 4-(trifluoromethoxy)aniline and potassium thiocyanate is stirred in glacial acetic acid.[8]
-
Step 2: A solution of bromine in glacial acetic acid is added dropwise.[8]
-
Step 3: The reaction is stirred overnight, followed by workup and purification to yield 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole).[8]
Case Studies: Signaling Pathways of Trifluoromethoxy-Containing Drugs
Riluzole: Modulation of Glutamatergic Neurotransmission
Riluzole's neuroprotective effects are primarily attributed to its modulation of the glutamatergic system.[9] It is thought to act through multiple mechanisms, including the inhibition of glutamate release and the blockade of postsynaptic glutamate receptors.[9][10][11]
Caption: Riluzole's mechanism of action in modulating glutamatergic signaling.
Celecoxib: Selective COX-2 Inhibition
Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID), contains two trifluoromethyl groups. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[12][13][14]
Caption: Celecoxib's selective inhibition of the COX-2 pathway.
Conclusion
The trifluoromethoxy group is a valuable tool in the medicinal chemist's arsenal. Its ability to concurrently enhance lipophilicity, block metabolic degradation, and modulate electronic interactions makes it a highly attractive substituent for the optimization of drug candidates across various therapeutic areas. A thorough understanding of its properties, coupled with the application of the experimental protocols outlined in this document, will enable researchers to harness the full potential of the trifluoromethoxy group in the design of novel and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Riluzole - Wikipedia [en.wikipedia.org]
- 8. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 9. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 10. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 11. neurology.org [neurology.org]
- 12. news-medical.net [news-medical.net]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Application Notes and Protocols: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the domino trifluoromethylation/cyclization of 2-alkynylanilines, a powerful method for the synthesis of trifluoromethyl-containing indoles. This reaction offers a direct and efficient route to introduce the trifluoromethyl group, a crucial moiety in many pharmaceuticals, into a heterocyclic scaffold.
Introduction
The trifluoromethyl group is a key structural motif in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The domino trifluoromethylation/cyclization of 2-alkynylanilines provides a streamlined approach to synthesize 2-(trifluoromethyl)indoles and 3-(trifluoromethyl)indoles from readily available starting materials.[1][2][3] This copper-catalyzed reaction utilizes a fluoroform-derived CuCF3 reagent, offering an atom-economical and efficient pathway to these valuable heterocyclic compounds.[1][2][3] The reaction proceeds through a domino sequence involving trifluoromethylation and subsequent cyclization.[1][2]
Applications
The primary application of this methodology lies in the synthesis of trifluoromethylated indole derivatives, which are important intermediates in the development of novel therapeutic agents. For instance, this method has been used to synthesize trifluoromethylated analogues of melatonin.[1] The resulting 3-formyl-2-(trifluoromethyl)indoles are versatile intermediates that can undergo further chemical transformations to generate a diverse library of drug-like molecules.[1][2]
Data Presentation
The following tables summarize the substrate scope and corresponding yields for the synthesis of 2-(trifluoromethyl)indoles and 3-formyl-2-(trifluoromethyl)indoles.
Table 1: Synthesis of 2-(Trifluoromethyl)indoles
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 3a | 85 |
| 2 | 5-Me | Ph | 3b | 88 |
| 3 | 5-OMe | Ph | 3c | 92 |
| 4 | 5-F | Ph | 3d | 75 |
| 5 | 5-Cl | Ph | 3e | 78 |
| 6 | 5-Br | Ph | 3f | 80 |
| 7 | 5-CN | Ph | 3g | 65 |
| 8 | 4-Me | Ph | 3h | 82 |
| 9 | H | 4-MeC₆H₄ | 3i | 87 |
| 10 | H | 4-MeOC₆H₄ | 3j | 90 |
| 11 | H | 4-FC₆H₄ | 3k | 73 |
| 12 | H | 4-ClC₆H₄ | 3l | 76 |
| 13 | H | 2-Thienyl | 3m | 70 |
| 14 | H | Cyclohexyl | 3n | 60 |
Reaction conditions: 2-alkynylaniline (0.2 mmol), CuCF3 (0.4 mmol), TMEDA (0.4 mmol) in DMF (2 mL) at 80 °C for 12 h.
Table 2: Synthesis of 3-Formyl-2-(trifluoromethyl)indoles
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 4a | 75 |
| 2 | 5-Me | Ph | 4b | 78 |
| 3 | 5-OMe | Ph | 4c | 82 |
| 4 | 5-F | Ph | 4d | 68 |
| 5 | 5-Cl | Ph | 4e | 70 |
| 6 | 5-Br | Ph | 4f | 72 |
| 7 | H | 4-MeC₆H₄ | 4g | 77 |
| 8 | H | 4-MeOC₆H₄ | 4h | 80 |
Reaction conditions: 2-alkynylaniline (0.2 mmol), CuCF3 (0.4 mmol), TMEDA (0.8 mmol) in DMF (2 mL) at 100 °C for 24 h under O2 atmosphere.
Experimental Protocols
General Procedure for the Synthesis of 2-(Trifluoromethyl)indoles (3a-3n):
To a screw-capped vial equipped with a magnetic stir bar were added the corresponding N-tosyl-2-alkynylaniline (0.2 mmol, 1.0 equiv), the fluoroform-derived CuCF3 reagent (0.4 mmol, 2.0 equiv), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.4 mmol, 2.0 equiv). The vial was then charged with anhydrous N,N-dimethylformamide (DMF) (2.0 mL). The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.
General Procedure for the Synthesis of 3-Formyl-2-(trifluoromethyl)indoles (4a-4h):
To a screw-capped vial equipped with a magnetic stir bar were added the corresponding N-tosyl-2-alkynylaniline (0.2 mmol, 1.0 equiv), the fluoroform-derived CuCF3 reagent (0.4 mmol, 2.0 equiv), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.8 mmol, 4.0 equiv). The vial was then charged with anhydrous N,N-dimethylformamide (DMF) (2.0 mL). The vial was sealed and the atmosphere was replaced with oxygen (by bubbling O2 through the solution for 5 minutes). The reaction mixture was stirred at 100 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 3-formyl-2-(trifluoromethyl)indole.
Mandatory Visualization
Caption: Experimental workflow for the domino trifluoromethylation/cyclization.
Caption: Proposed reaction mechanism for 2-(trifluoromethyl)indole synthesis.
References
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 3. Domino cyclization/trifluoromethylation of 2-alkynylanilines using fluoroform-derived CuCF3: synthesis of 3-(trifluoromethyl)indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethoxy)anisole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Trifluoromethoxy)anisole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes for this compound?
The most common and direct method for synthesizing this compound is through the O-trifluoromethoxylation of 2-methoxyphenol (guaiacol). This transformation is typically achieved using transition-metal catalysis, often involving copper, which facilitates the formation of the aryl-O-CF₃ bond. Key components of this reaction include a trifluoromethoxylating reagent, a catalyst system (metal salt and ligand), a base, and an appropriate solvent.
Q2: My reaction yield is consistently low. What are the most probable causes and how can I address them?
Low yields in the synthesis of this compound can stem from several factors. Use the following troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for low yield diagnosis.
Q3: How can I optimize the catalyst system for a copper-catalyzed trifluoromethoxylation?
Catalyst performance is critical for this synthesis. Modern variations of copper-catalyzed reactions, analogous to the Ullmann coupling, show that the choice of catalyst components significantly impacts yield.[1]
-
Copper Source: Copper(I) salts (e.g., CuI, CuCl, CuTC) are generally more effective as they can directly enter the catalytic cycle.[2][3] If using Cu(II), an in-situ reduction step may be necessary, which can complicate the reaction.
-
Ligand Selection: The ligand stabilizes the copper center and facilitates the reaction. Common choices for similar cross-coupling reactions include nitrogen-based bidentate ligands like 1,10-phenanthroline or 2,2'-bipyridine derivatives. Screening different ligands is often necessary to find the optimal choice for this specific transformation.
-
Catalyst Activation: For classic Ullmann-type reactions, activating the copper surface can improve efficiency, though modern methods with soluble catalysts and ligands are often preferred.[4] Ensure all catalyst components are stored under inert, anhydrous conditions to prevent deactivation.
Q4: What are the common side reactions, and how can they be minimized?
Several side reactions can reduce the yield of the desired product.
-
C-Trifluoromethoxylation: The trifluoromethoxy group may react with the aromatic ring of 2-methoxyphenol instead of the hydroxyl group. This is generally less favorable but can be minimized by careful selection of the catalyst and reaction conditions that favor O-arylation.
-
Homocoupling of 2-methoxyphenol: The starting material can dimerize, especially at high temperatures in the presence of the copper catalyst. This can be suppressed by using an appropriate ligand and maintaining an optimal catalyst-to-substrate ratio.
-
Decomposition: The trifluoromethoxide source or the product may be unstable at elevated temperatures. It is crucial to determine the optimal temperature that allows for a reasonable reaction rate without causing significant degradation.
Q5: What are the best practices for purifying the final product, this compound?
Purification is essential to remove unreacted starting materials, catalyst residues, and by-products.
-
Aqueous Workup: After the reaction, a standard aqueous workup is necessary. Washing the organic layer with a dilute base solution (e.g., 2M NaOH) can help remove any unreacted acidic 2-methoxyphenol.[5] This should be followed by washes with water and brine.
-
Drying: Dry the organic layer thoroughly over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Distillation/Chromatography: The final product can be purified by vacuum distillation or silica gel column chromatography.[6] Given the volatility of anisole derivatives, vacuum distillation is often an effective method for purification on a larger scale.
Quantitative Data on Analogous Trifluoromethoxylation Reactions
The following table summarizes conditions from various methods for the trifluoromethoxylation of phenols, which can serve as a starting point for optimizing the synthesis of this compound.
| Method / Catalyst System | Starting Material | Trifluoromethoxylating Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Electrophilic (Umemoto's Reagent) | Phenols | O-(trifluoromethyl)dibenzofuranium salt | CH₂Cl₂ | -90 to -10 | N/A | High |
| Decarboxylative Fluorination | Aryloxydifluoroacetic acids | AgF₂ / AgF / 2,6-difluoropyridine | N/A | Mild | N/A | 41-98[7] |
| Hypervalent Iodine (Togni's Reagent) | N-aryl-N-hydroxylamines | Togni Reagent | N/A | Mild | N/A | Moderate to Good[7] |
| Silver-Mediated | Arylboronic acids | TAS·OCF₃ / Selectfluor-PF₆ | THF/acetone | RT | N/A | Moderate |
Experimental Protocols
Protocol 1: Copper-Catalyzed O-Trifluoromethoxylation of 2-Methoxyphenol
This protocol is a representative method based on principles of copper-catalyzed cross-coupling reactions.[8][9]
Materials:
-
2-Methoxyphenol (guaiacol) (1.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
A suitable trifluoromethoxylating agent (e.g., a stable, commercially available source) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Experimental Workflow Diagram:
Caption: General workflow for copper-catalyzed synthesis.
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxyphenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask and purge with an inert atmosphere (Argon or Nitrogen) by evacuating and backfilling three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by the trifluoromethoxylating agent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash sequentially with water, 2M NaOH solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by vacuum distillation or column chromatography to obtain pure this compound.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Purification of Anisole - Chempedia - LookChem [lookchem.com]
- 6. Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 8. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 9. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in 2-(Trifluoromethoxy)anisole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethoxy)anisole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize side reactions during your experiments.
Troubleshooting Guide: Minimizing Side Reactions
The synthesis of this compound, typically via the O-trifluoromethylation of 2-methoxyphenol (guaiacol), can be accompanied by the formation of several side products. This guide provides solutions to mitigate these unwanted reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Competing side reactions (e.g., C-trifluoromethylation). 3. Suboptimal reaction conditions. | 1. Monitor the reaction closely using TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Employ a less reactive trifluoromethylating reagent or a two-step synthetic approach (see FAQs). Optimize the base and solvent system to favor O-alkylation. 3. Systematically screen reaction parameters such as temperature, concentration, and stoichiometry of reagents. |
| Formation of C-Trifluoromethylated Isomers | The trifluoromethylating reagent acts as an electrophile, and the aromatic ring of 2-methoxyphenol is activated towards electrophilic substitution at the positions ortho and para to the hydroxyl and methoxy groups. This is a common side reaction with powerful electrophilic trifluoromethylating reagents.[1][2] | 1. Choice of Reagent: Consider using a milder trifluoromethylating reagent. 2. Two-Step Strategy: Convert 2-methoxyphenol to a xanthate intermediate first, followed by trifluoromethylation. This method can offer higher selectivity for O-trifluoromethylation.[3][4][5] 3. Reaction Conditions: Use of a non-polar solvent and a sterically hindered, non-nucleophilic base might disfavor C-alkylation. |
| Formation of Poly-trifluoromethylated Products | Excess trifluoromethylating reagent or harsh reaction conditions can lead to the introduction of more than one trifluoromethyl group onto the aromatic ring. | 1. Use a stoichiometric amount or a slight excess of the trifluoromethylating reagent. 2. Add the trifluoromethylating reagent slowly to the reaction mixture to maintain a low concentration. 3. Perform the reaction at the lowest effective temperature. |
| Demethylation of the Methoxy Group | Certain reaction conditions, particularly with some catalysts or prolonged heating, can lead to the cleavage of the methyl ether, resulting in catechol or its trifluoromethoxylated derivatives. | 1. Avoid harsh acidic or basic conditions and high temperatures for extended periods. 2. If using a catalytic method, screen for catalysts that are less prone to ether cleavage. |
| Complex Product Mixture/Purification Difficulties | A combination of the above side reactions can lead to a complex mixture that is difficult to separate by standard chromatography. | 1. Optimize the reaction to minimize the number of side products. 2. Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). 3. Consider converting the desired product into a crystalline derivative for easier purification by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and logical starting material is 2-methoxyphenol, also known as guaiacol.[6][7][8]
Q2: Which trifluoromethylating reagents are typically used for the O-trifluoromethylation of phenols?
A2: Several electrophilic trifluoromethylating reagents can be used, including hypervalent iodine compounds like Togni reagents[1][2] and sulfonium salts such as Umemoto's reagents.[1] The choice of reagent can significantly impact the reaction's outcome and the profile of side products.
Q3: What are the primary side products to expect in the direct O-trifluoromethylation of 2-methoxyphenol?
A3: The main side products arise from C-trifluoromethylation, where the trifluoromethyl group is attached directly to the aromatic ring instead of the oxygen atom. Given the directing effects of the hydroxyl and methoxy groups, you can expect trifluoromethylation at positions 4 and 6 of the guaiacol ring.
Q4: How can I minimize the formation of C-trifluoromethylated side products?
A4: To favor O-trifluoromethylation over C-trifluoromethylation, a two-step approach is often more effective. One such method involves the conversion of 2-methoxyphenol to its corresponding xanthate, which is then subjected to trifluoromethylation. This strategy has been shown to provide aryl trifluoromethyl ethers with good yields and selectivity.[3][4][5]
Q5: What analytical techniques are best for monitoring the reaction and characterizing the products?
A5:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of new spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the desired product and various side products by their mass-to-charge ratios and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the aromatic protons and the methoxy group protons. The pattern of the aromatic signals can help distinguish between the desired product and its isomers.
-
¹⁹F NMR: This is a powerful technique for fluorine-containing compounds. The this compound should exhibit a singlet for the -OCF₃ group. The chemical shift of this signal is a key indicator of successful O-trifluoromethylation. C-trifluoromethylated isomers will have different ¹⁹F chemical shifts.[9][10][11]
-
¹³C NMR: Can provide further structural confirmation, including the characteristic signal for the trifluoromethoxy carbon.
-
Q6: Are there any specific safety precautions I should take during this synthesis?
A6: Yes. Many trifluoromethylating reagents are moisture-sensitive and can be toxic or corrosive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some reactions may need to be carried out under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
Step 1: Formation of S-(2-methoxyphenyl) O-methyl xanthate
This procedure is adapted from a general method for xanthate formation from phenols.[5]
-
To a solution of 2-methoxyphenol (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, 1.1 eq.).
-
After stirring for a short period, add a methylthiocarbonyl source, such as O-methyl-S-(1-imidazolyl)thiocarbonate.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the xanthate intermediate.
Step 2: Trifluoromethylation of the Xanthate Intermediate
This procedure is a general representation of the conversion of xanthates to trifluoromethyl ethers.[5]
-
In a vial open to the air, combine the S-(2-methoxyphenyl) O-methyl xanthate (1.0 eq.), a fluorinating agent such as XtalFluor-E (5.0 eq.), and an activator like trichloroisocyanuric acid (TCCA, 1.0 eq.).
-
Add an anhydrous solvent (e.g., dichloroethane) followed by a small amount of water (1.0 eq.).
-
Stir the reaction mixture at room temperature until the starting xanthate is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction carefully and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Visualizations
Below are diagrams illustrating the key concepts discussed.
Caption: Synthetic routes and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. escholarship.org [escholarship.org]
- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Guaiacol by Catechol and Methanol on Oxide Catalyst [cjcu.jlu.edu.cn]
- 7. Guaiacol - Wikipedia [en.wikipedia.org]
- 8. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]
- 9. biophysics.org [biophysics.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. 19F [nmr.chem.ucsb.edu]
Troubleshooting the purification process of 2-(Trifluoromethoxy)anisole
Welcome to the technical support center for the purification of 2-(Trifluoromethoxy)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often include positional isomers, such as 3-(Trifluoromethoxy)anisole and 4-(Trifluoromethoxy)anisole, which can form during synthesis. Unreacted starting materials, like anisole, and other reaction byproducts may also be present. The specific impurity profile will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods are fractional distillation and column chromatography. The choice between these techniques depends on the nature and boiling points of the impurities, as well as the required final purity and scale of the purification.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be effectively determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also a powerful tool for identifying and quantifying impurities.[2][3][4]
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the purification of this compound.
Fractional Distillation
Issue 1: Poor separation of product from a close-boiling impurity.
-
Question: My fractional distillation is not effectively separating this compound from an impurity with a similar boiling point. What can I do?
-
Answer:
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Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[5]
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time.[6] Finding the optimal balance is key.
-
Control Heating Rate: Slow and steady heating is crucial for establishing a proper temperature gradient in the column.[5] Rapid heating can lead to flooding and poor separation.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points of the components. This can sometimes increase the boiling point difference between your product and the impurity, facilitating better separation.
-
Issue 2: The temperature at the distillation head is fluctuating.
-
Question: During distillation, the thermometer reading is unstable. What does this indicate?
-
Answer:
-
Uneven Boiling: This can be caused by "bumping." Ensure you are using boiling chips or a magnetic stirrer for smooth boiling.
-
Inconsistent Heat Source: Check that your heating mantle or oil bath is providing consistent heat.
-
Improper Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Column Chromatography
Issue 3: Co-elution of this compound with an impurity.
-
Question: I am unable to separate my product from an impurity using column chromatography. They are coming off the column at the same time. What should I do?
-
Answer:
-
Optimize the Solvent System: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4 for the best separation on a silica gel column.[7][8] A less polar solvent system will increase the retention time and may improve the separation of closely eluting compounds.
-
Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). For fluorinated compounds, specialized fluorinated stationary phases may offer unique selectivity.[9]
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to resolve compounds with similar polarities.
-
Issue 4: Low recovery of the product from the column.
-
Question: After performing column chromatography, the yield of my purified product is very low. Why might this be happening?
-
Answer:
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Compound Adsorbed on the Column: Your product might be too polar for the chosen solvent system and is strongly retained on the silica gel. Try increasing the polarity of the eluent.
-
Improper Column Packing: An improperly packed column can lead to channeling, where the sample does not move uniformly through the stationary phase, resulting in poor separation and recovery.
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Sample Loading: Loading the sample in a large volume of a strong solvent can cause it to spread out in a wide band at the top of the column, leading to poor separation and recovery. Always use a minimal amount of solvent to dissolve your sample for loading.
-
Experimental Protocols
Purity Assessment by Gas Chromatography (GC)
This protocol is adapted from a method for analyzing related trifluoromethoxy compounds.[1]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 3.0 psi.[1]
-
Temperatures:
-
Oven Program:
-
Initial temperature: 50°C.
-
Ramp to 125°C at 3°C/minute.
-
Hold at 125°C for 5 minutes.
-
Ramp to 230°C at 45°C/minute.
-
Hold at 230°C for 5 minutes.[1]
-
-
Injection: 1.0 µL of a ~10 mg/mL solution in a suitable solvent (e.g., methanol or dichloromethane), with a split ratio of 1:5.
Purification by Fractional Distillation
-
Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.[5]
-
Procedure:
-
Place the crude this compound and boiling chips or a stir bar into the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is correctly positioned.
-
Begin heating the flask gently with a heating mantle.
-
Observe the vapor slowly rising through the fractionating column. If the vapor rise stalls, you may need to insulate the column with glass wool or aluminum foil.[5]
-
Collect any initial low-boiling fractions (forerun) in a separate flask.
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When the temperature stabilizes at the boiling point of this compound (approximately 154-156 °C at atmospheric pressure), collect the main fraction in a clean receiving flask.
-
Stop the distillation before the flask goes to dryness.
-
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf of 0.2-0.4 for the product.[7][8]
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed column without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Physical Properties and Chromatographic Data (Representative)
| Property | Value | Source |
| Boiling Point | 154-156 °C (at 760 mmHg) | [10] |
| Molecular Weight | 192.14 g/mol | [11] |
| TLC Rf Value | ~0.3 in 5% Ethyl Acetate/Hexanes on silica gel | Estimated |
| GC Retention Time | Varies with conditions, but should be distinct from isomers and starting materials. | [1] |
Note: The TLC Rf value is an estimation and should be determined experimentally for each specific batch and set of conditions.
Table 2: Purity and Yield Data from Different Purification Methods (Illustrative)
| Purification Method | Starting Purity | Final Purity | Typical Yield | Notes |
| Fractional Distillation | ~90% | >98% | 70-85% | Effective for removing impurities with significantly different boiling points. |
| Column Chromatography | ~90% | >99% | 60-80% | Can be very effective for removing isomeric impurities, but may result in lower yields due to product loss on the column. |
Note: The values in this table are illustrative and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: A decision workflow for the purification of this compound.
Caption: A troubleshooting guide for column chromatography separation issues.
References
- 1. tsijournals.com [tsijournals.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. gustavus.edu [gustavus.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Optimizing Anisole Substitutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic aromatic substitution of anisole.
Frequently Asked Questions (FAQs)
Q1: My anisole nitration is resulting in a low yield and significant amounts of tar-like byproducts. What is the cause and how can I fix it?
A3: Low yields and the formation of tarry substances during the nitration of anisole are typically due to oxidation of the highly reactive substrate by nitric acid.[1] The methoxy group makes the anisole ring highly activated and susceptible to oxidation under strong nitrating conditions.[2]
Troubleshooting Steps:
-
Maintain Low Temperatures: This is the most critical factor in preventing oxidation.[1] Ensure efficient cooling (e.g., an ice-salt bath to maintain 0°C or below) and control the rate of reagent addition to prevent temperature spikes.
-
Use a Milder Nitrating Agent: Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using milder nitrating systems. Nitric acid on silica gel is one such alternative that can improve yields and reduce byproduct formation.[1]
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the nitrating agent to anisole to avoid over-nitration and side reactions.
Q2: I am observing poor regioselectivity in my Friedel-Crafts acylation of anisole, with a mixture of ortho and para isomers. How can I favor the para product?
A2: While the methoxy group is an ortho, para-director, the para product is generally favored due to reduced steric hindrance.[3] However, reaction conditions can significantly influence the isomer ratio. To enhance para selectivity:
-
Catalyst Choice: The choice of Lewis acid is crucial. While strong Lewis acids like AlCl₃ are common, they can sometimes lead to lower selectivity.[4] Zeolite catalysts, such as H-BEA or mordenite, have demonstrated high selectivity for the para product (4-methoxyacetophenone) due to their shape-selective properties.[4][5][6]
-
Solvent and Temperature: The reaction solvent can influence selectivity. Non-polar solvents may favor the para isomer. Lowering the reaction temperature can also increase the selectivity for the thermodynamically more stable para product.
-
Bulky Acylating Agents: Using a bulkier acylating agent can sterically hinder attack at the ortho position, thereby increasing the proportion of the para isomer.
Q3: Is a Lewis acid catalyst like FeBr₃ or AlCl₃ necessary for the bromination of anisole?
A3: No, a Lewis acid catalyst is generally not necessary and often not recommended for the bromination of anisole.[7] The methoxy group is a strong activating group, making the anisole ring sufficiently nucleophilic to react directly with bromine or other brominating agents.[7][8] The presence of a strong Lewis acid can actually lead to undesirable side reactions, including over-bromination.[7]
Q4: How can I prevent polybromination (e.g., formation of 2,4-dibromoanisole) during my reaction?
A4: Over-bromination is a common issue because the monobrominated product is also activated and susceptible to further electrophilic attack.[7] To favor mono-bromination, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of anisole to the brominating agent. Adding the bromine source slowly and in portions helps maintain a low concentration of the electrophile.[7]
-
Lower Reaction Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C or lower) decreases the reaction rate and improves selectivity.[7]
-
Choose a Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), use a less aggressive reagent like N-Bromosuccinimide (NBS) or pyridinium tribromide for better control.[7]
Q5: My sulfonation of anisole is giving a complex mixture of products. What are the optimal conditions for producing 4-methoxybenzenesulfonic acid?
A5: The sulfonation of anisole is rapid, even at room temperature, and can lead to di-sulfonated products if not controlled.[9] The initial product is typically the para-isomer, 4-methoxybenzenesulfonic acid.[9]
-
Control of Reagents: The sulfonating species changes with the concentration of sulfuric acid. In lower concentrations, H₃SO₄⁺ is the active electrophile, while at higher concentrations, H₂S₂O₇ dominates.[10] For selective mono-sulfonation at the para position, reacting anisole with an equivalent amount of sulfuric or fluorosulfuric acid in a solvent like trifluoroacetic acid is effective.[9]
-
Blocking Groups: To achieve exclusive substitution at the ortho position, a blocking group strategy can be employed. First, sulfonate the para position, then introduce the desired substituent at the ortho position, and finally, remove the sulfonic acid group by heating with strong acid.[11]
Data Presentation
Table 1: Effect of Acylating Agent on Friedel-Crafts Acylation of Anisole This table summarizes the yields of ketone products from the acylation of anisole with various acid anhydrides using a [CholineCl][ZnCl₂]₃ catalyst system under microwave irradiation.
| Entry | Acylating Agent | Product | Yield (%)[12] |
| 1 | Acetic Anhydride | 4-Methoxyacetophenone | 89 |
| 2 | Propionic Anhydride | 4-Methoxypropiophenone | 95 |
| 3 | Butyric Anhydride | 4-Butyrylanisole | 92 |
| 4 | Isobutyric Anhydride | 4-Isobutyrylanisole | 85 |
| 5 | Benzoic Anhydride | 4-Methoxybenzophenone | 94 |
Table 2: Regioselectivity in the Nitration of Substituted Benzenes This table shows the distribution of ortho, meta, and para isomers for the nitration of various substituted benzenes, highlighting the directing effects of different functional groups.
| Substituent (Y in C₆H₅-Y) | % ortho | % meta | % para |
| -OCH₃ (Anisole) | 40-45 | <1 | 55-60 |
| -CH₃ (Toluene) | 58.5 | 4.5 | 37 |
| -Cl (Chlorobenzene) | 30 | 1 | 69 |
| -NO₂ (Nitrobenzene) | 6 | 93 | 1 |
(Note: Data compiled from various sources for comparative purposes.[13][14])
Experimental Protocols
Protocol 1: Bromination of Anisole using N-Bromosuccinimide (NBS)
This protocol describes a method for the selective mono-bromination of anisole at the para position using a mild brominating agent.
-
Materials: Anisole, N-bromosuccinimide (NBS), Acetonitrile, Dichloromethane, Water.
-
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve anisole (1 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (1 equivalent) to the solution in a single portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[15]
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Dissolve the remaining residue in dichloromethane and wash with water.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to separate the isomers.[15]
-
Protocol 2: Friedel-Crafts Acylation of Anisole using Acetyl Chloride and AlCl₃
This protocol details the traditional method for anisole acylation using a strong Lewis acid.[16]
-
Materials: Anisole, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Concentrated Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Apparatus Setup: Assemble a completely dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a gas trap, and an addition funnel. Moisture must be excluded.[16]
-
Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.05 equivalents) to the reaction flask. Add DCM to the flask to create a slurry.[16] Cool the flask in an ice bath.
-
In the addition funnel, prepare a solution of anisole (1 equivalent) and acetyl chloride (1 equivalent) in DCM.
-
Reaction: Add the anisole/acetyl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour or until TLC indicates the consumption of anisole.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, wash with water and then with saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, primarily 4-methoxyacetophenone.
-
Visualizations
Caption: Ortho-para directing effect of the methoxy group in anisole.
Caption: A typical workflow for an anisole substitution experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 6. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chegg.com [chegg.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Stability and degradation issues of 2-(Trifluoromethoxy)anisole
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-(Trifluoromethoxy)anisole. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound?
While specific degradation studies on this compound are not extensively documented in publicly available literature, potential stability issues can be inferred from the chemical behavior of its core functional groups: the anisole moiety and the trifluoromethoxy group. The primary concerns are potential hydrolysis of the ether linkage under harsh acidic or high-temperature conditions and the degradation of the trifluoromethoxy group.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress. It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[2]
Q3: What are the potential degradation pathways for this compound?
Based on related compounds, two primary degradation pathways can be hypothesized:
-
Ether Bond Cleavage: The anisole ether linkage can be susceptible to cleavage under high temperatures or strong acidic conditions, potentially yielding 2-hydroxybenzotrifluoride and methanol. Studies on anisole itself show it hydrolyzes to phenol at elevated temperatures.[3][4]
-
Trifluoromethoxy Group Hydrolysis: The trifluoromethoxy group may undergo hydrolysis, particularly under basic conditions, to a carboxylic acid group, although this is generally a slow process. Studies on other trifluoromethyl-substituted compounds have demonstrated this type of degradation.[5][6]
Q4: How can I detect and quantify the degradation of this compound and its byproducts?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for monitoring the degradation of this compound. A stability-indicating method would involve developing a separation technique that can resolve the parent compound from its potential degradation products. A GC method with a flame ionization detector (FID) has been successfully used for separating positional isomers and related impurities of similar compounds like trifluoromethoxy aniline.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time in storage. | Improper storage conditions (exposure to moisture, high temperature, or light). | Store in a tightly sealed container in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent experimental results. | Degradation of the compound in the experimental medium (e.g., acidic or basic aqueous solutions). | Perform a stability study of this compound in your specific experimental buffer or solvent system. Analyze samples at different time points using HPLC or GC to check for degradation. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Identify the degradation products using techniques like LC-MS or GC-MS. Compare the retention times with potential degradation products if standards are available. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation. |
| Low yield in reactions involving this compound. | Decomposition of the starting material under the reaction conditions. | Evaluate the stability of this compound under the specific reaction conditions (temperature, reagents, pH) before initiating the synthesis. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a given solvent or buffer system.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution with the desired experimental solvent or buffer (e.g., phosphate-buffered saline pH 7.4, acidic buffer pH 3, basic buffer pH 9) to a final concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the test solutions under the desired experimental conditions (e.g., room temperature, 37°C, elevated temperature). Protect from light if photostability is not the primary focus.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each test solution.
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Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or GC method to determine the concentration of this compound remaining and to detect any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
-
Acidic Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
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Basic Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.
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Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
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Thermal Degradation: Expose a solid sample of this compound to high temperatures (e.g., 80°C) for an extended period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).
-
Analysis: Analyze the stressed samples using HPLC or GC-MS to identify and characterize the degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Various Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl at 60°C | 24 | 92 | 2-Hydroxybenzotrifluoride |
| 0.1 M NaOH at 40°C | 24 | 85 | 2-Methoxybenzoic acid |
| 3% H₂O₂ at RT | 24 | 98 | Minor unidentified polar impurities |
| 80°C (Solid) | 72 | >99 | No significant degradation |
| UV Light (254 nm) | 8 | 75 | Various photoproducts |
Note: This data is hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. 2-Fluoro-5-(trifluoromethyl)anisole, 97% | Fisher Scientific [fishersci.ca]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
Common impurities found in 2-(Trifluoromethoxy)anisole
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities encountered during the use of 2-(Trifluoromethoxy)anisole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities in this compound typically originate from the synthetic route used for its manufacture. Common sources include unreacted starting materials, byproducts from side reactions, and degradation products. Based on common synthetic pathways, potential impurities are summarized in the table below.
Q2: How can I detect these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) can also be employed for non-volatile impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable.
Q3: What is the potential impact of these impurities on my experiments?
A3: The presence of impurities can have significant consequences on experimental outcomes. For example, unreacted starting materials or isomeric impurities can lead to the formation of undesired byproducts in subsequent reactions, reducing the yield and purity of your target molecule. Certain impurities may also interfere with analytical measurements or exhibit unexpected biological activity.
Q4: My reaction with this compound is giving a low yield. Could impurities be the cause?
A4: Yes, impurities can be a significant factor in low reaction yields. If your this compound contains unreacted starting materials or other non-reactive species, the effective concentration of the desired reactant is lower than anticipated. Furthermore, some impurities may inhibit or interfere with the desired chemical transformation. It is crucial to ensure the purity of your starting material.
Common Impurities in this compound
| Impurity Name | Chemical Structure | Potential Source | Typical Analytical Method |
| Starting Materials | |||
| 2-Methoxyphenol (Guaiacol) | C₇H₈O₂ | Incomplete reaction during trifluoromethoxylation. | GC-MS, HPLC |
| 2-Bromoanisole | C₇H₇BrO | Unreacted starting material if the synthesis involves a coupling reaction. | GC-MS |
| Anisole | C₇H₈O | Potential starting material or byproduct. | GC-MS |
| Process-Related Impurities | |||
| 3-(Trifluoromethoxy)anisole | C₈H₇F₃O | Isomeric byproduct from the trifluoromethoxylation reaction. | GC-MS, ¹⁹F NMR |
| 4-(Trifluoromethoxy)anisole | C₈H₇F₃O | Isomeric byproduct from the trifluoromethoxylation reaction. | GC-MS, ¹⁹F NMR |
| 2-Hydroxybenzotrifluoride | C₇H₅F₃O | Demethylation of the final product or byproduct formation. | GC-MS, HPLC |
| Halogenated Anisole Derivatives | e.g., Chloro- or Bromo- substituted anisoles | Byproducts from halogenation/fluorination steps in some synthetic routes. | GC-MS |
| Degradation Products | |||
| Phenol | C₆H₆O | Cleavage of the ether linkages under harsh conditions (e.g., strong acid). | GC-MS, HPLC |
Troubleshooting Guide
| Issue Encountered | Potential Cause Related to Impurities | Recommended Action |
| Unexpected peaks in chromatogram (GC or HPLC) | Presence of starting materials, isomeric impurities, or byproducts. | 1. Analyze the sample using GC-MS to identify the molecular weight and fragmentation pattern of the unknown peaks. 2. Compare the retention times with those of commercially available standards of potential impurities. 3. Utilize ¹⁹F NMR to detect and quantify trifluoromethyl-containing isomers. |
| Low yield in a subsequent reaction | The this compound reagent has low purity, containing significant amounts of unreacted starting materials or inert byproducts. | 1. Determine the purity of the this compound lot using a quantitative method such as quantitative NMR (qNMR) or GC with an internal standard. 2. If purity is low, consider purifying the reagent by distillation or chromatography before use. |
| Formation of unexpected side products | Reactive impurities in the this compound are participating in the reaction. For example, isomeric impurities may lead to the formation of regioisomeric products. | 1. Identify the structure of the side product using techniques like LC-MS or NMR. 2. Based on the side product's structure, infer the likely reactive impurity in your starting material. 3. Purify the this compound to remove the problematic impurity. |
| Inconsistent reaction outcomes between different batches | Batch-to-batch variability in the impurity profile of this compound. | 1. Request a certificate of analysis for each new batch from the supplier. 2. Perform a quick purity check (e.g., by GC) on each new batch before use to ensure consistency. |
Experimental Workflow for Impurity Identification
Caption: Workflow for identifying and addressing impurities in this compound.
Challenges in scaling up the production of 2-(Trifluoromethoxy)anisole
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the synthesis and scale-up of 2-(Trifluoromethoxy)anisole. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of this compound typically involves the trifluoromethoxylation of guaiacol (2-methoxyphenol) or a derivative. Key approaches include:
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Direct trifluoromethoxylation of guaiacol: This can be challenging due to the reactivity of the phenol group and the need for specialized reagents.
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Multi-step synthesis involving a precursor: A common industrial approach involves the synthesis of a substituted trifluoromethoxybenzene derivative followed by modifications to introduce the methoxy group or its precursor. For instance, a process may start with a dichlorinated benzene derivative, which is then trifluoromethoxylated, nitrated, and subsequently converted to the desired product.
Q2: What are the main challenges in scaling up the production of this compound?
A2: Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale presents several significant challenges:
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Handling of Hazardous Reagents: Many trifluoromethoxylation procedures use hazardous materials such as hydrogen fluoride (HF) and antimony pentachloride, which are highly corrosive and toxic.[1]
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Exothermic Reactions: Steps like nitration are often highly exothermic, requiring careful thermal management to prevent runaway reactions and the formation of byproducts, which is more complex in large reactors.[1]
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Reagent Cost and Availability: Some modern trifluoromethoxylating agents, such as Togni reagents, can be expensive, making their use on a large scale economically challenging.
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Purification: Separating the desired product from starting materials, byproducts, and residual reagents can be difficult at a large scale, often requiring specialized distillation or chromatographic techniques.
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Material Compatibility: The corrosive nature of some reagents necessitates the use of specialized reactor materials.
Q3: What are common impurities in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (e.g., guaiacol), regioisomers (e.g., 4-(trifluoromethoxy)anisole if the starting material allows for it), and byproducts from side reactions. In multi-step syntheses, intermediates from incomplete reactions can also be present. For example, in nitration reactions, undesired nitro-isomers can be formed.
Q4: How can I monitor the progress of the trifluoromethoxylation reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can also be a quick method for qualitative monitoring at the lab scale.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive Reagents: Trifluoromethoxylating agents can be sensitive to moisture and air. 2. Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Poor Quality Starting Materials: Impurities in guaiacol or other precursors can inhibit the reaction. | 1. Reagent Handling: Ensure all reagents are fresh, properly stored, and handled under an inert atmosphere (e.g., nitrogen or argon). 2. Temperature Optimization: Gradually increase the reaction temperature while carefully monitoring for side product formation. 3. Starting Material Purity: Use high-purity starting materials and consider purification of precursors if necessary. |
| Formation of Significant Byproducts | 1. Over-reaction or Side Reactions: The reaction conditions may be too harsh, leading to the formation of undesired products. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions. 3. Presence of Water: Moisture can lead to the decomposition of reagents and the formation of byproducts. | 1. Milder Conditions: Explore lower reaction temperatures, shorter reaction times, or the use of a milder trifluoromethoxylating agent. 2. Stoichiometry Control: Carefully control the addition and ratio of all reactants. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography or similar boiling points can make separation difficult. 2. Thermal Instability: The product may decompose during distillation at high temperatures. | 1. Alternative Purification: Explore different purification techniques such as fractional distillation under reduced pressure, crystallization, or preparative HPLC. 2. Vacuum Distillation: Use high vacuum to lower the boiling point and minimize thermal degradation during distillation. |
| Runaway Reaction During Scale-up | 1. Poor Heat Dissipation: The surface-area-to-volume ratio decreases upon scale-up, leading to inefficient heat removal for exothermic reactions. 2. Rapid Reagent Addition: Adding a reactive reagent too quickly can generate heat faster than it can be removed. | 1. Thermal Analysis: Perform reaction calorimetry (RC1) studies to understand the thermal profile of the reaction. 2. Controlled Addition: Use a syringe pump or a dosing pump for the slow, controlled addition of critical reagents. 3. Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale and the exothermicity of the reaction. |
Experimental Protocols
Laboratory Scale Synthesis of an Ortho-Trifluoromethoxylated Aniline Derivative (Adaptable for this compound)
This protocol is based on the synthesis of a related compound and can be adapted for the synthesis of this compound by using an appropriate N-protected 2-methoxyaniline derivative.[2][3]
Step 1: Synthesis of the N-hydroxy Precursor
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To a solution of the starting aniline derivative (1.0 eq) in a suitable solvent (e.g., ethyl acetate), add a reducing agent (e.g., zinc dust) and an aqueous solution of an ammonium salt (e.g., ammonium chloride).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture and extract the aqueous layer with an organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-hydroxy precursor.
Step 2: O-Trifluoromethylation
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In a glovebox, combine the N-hydroxy precursor (1.0 eq), a trifluoromethylating agent like Togni reagent II (1.2 eq), and a catalytic amount of a base such as cesium carbonate (0.1 eq) in a reaction flask.[2]
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Add a dry, degassed solvent like chloroform.[2]
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Stir the mixture at room temperature under a nitrogen atmosphere for 16 hours.[2]
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Filter the reaction mixture and concentrate the filtrate.
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Purify the crude product by flash column chromatography.
Step 3: Rearrangement to the Final Product
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Dissolve the O-trifluoromethylated intermediate in a high-boiling solvent such as nitromethane in a pressure vessel.[2]
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Heat the reaction mixture to 120 °C.[2]
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After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
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Concentrate the reaction mixture and purify the final product by flash column chromatography.[2]
| Parameter | Step 2: O-Trifluoromethylation | Step 3: Rearrangement |
| Temperature | Room Temperature (23 °C)[2] | 120 °C[2] |
| Time | 16 hours[2] | Varies (monitor by TLC/LC-MS) |
| Key Reagents | Togni Reagent II, Cs₂CO₃[2] | Nitromethane (solvent)[2] |
| Atmosphere | Inert (Nitrogen)[2] | Ambient[2] |
| Typical Yield | ~95% (for the intermediate)[2] | ~85% (for the final product)[2] |
Visualizations
Synthesis Pathway of a Trifluoromethoxylated Aniline Derivative
Caption: A three-step synthesis pathway for an ortho-trifluoromethoxylated aniline derivative.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Strategies to increase the purity of 2-(Trifluoromethoxy)anisole
Welcome to the technical support center for 2-(Trifluoromethoxy)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities largely depend on the synthetic route employed. However, typical impurities may include:
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Positional Isomers: 3-(Trifluoromethoxy)anisole and 4-(Trifluoromethoxy)anisole can be formed as byproducts depending on the selectivity of the trifluoromethoxylation reaction.
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Starting Materials: Unreacted starting materials such as 2-methoxyphenol can remain in the crude product.
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Hydrolysis Products: The trifluoromethoxy group can be susceptible to hydrolysis under certain conditions, leading to the formation of 2-methoxyphenol.[1][2]
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Byproducts from Reagents: Impurities originating from the trifluoromethylating reagent can also be present.[3][4]
Q2: My final product has a slight yellow tint. What could be the cause?
A2: A yellow tint in the final product can be indicative of trace impurities. These could be phenolic byproducts, which are prone to oxidation and can impart color. Incomplete removal of reaction solvents or byproducts can also contribute to discoloration.
Q3: I am observing poor separation of isomers during column chromatography. What can I do?
A3: Isomers of trifluoromethoxyanisole can be challenging to separate due to their similar polarities. If you are experiencing co-elution, consider the following:
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Optimize your solvent system: A shallower gradient or an isocratic elution with a fine-tuned solvent mixture might improve resolution.
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Change the stationary phase: Consider using a different type of silica gel or an alternative stationary phase like alumina.
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Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[5][6][7]
Q4: How can I confirm the purity of my this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[8][9][10][11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect proton-containing impurities. 19F NMR is particularly useful for identifying and quantifying fluorine-containing impurities, including positional isomers.[12]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the presence of non-volatile impurities.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Boiling points of isomers are very close. | Perform fractional distillation under reduced pressure to enhance the separation efficiency. Use a column with a higher number of theoretical plates. |
| Thermal decomposition of the product. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[13][14][15][16] | |
| Product Fails to Crystallize | Incorrect solvent system. | Screen a range of solvents and solvent mixtures. Good single solvents are those in which the compound is highly soluble when hot and poorly soluble when cold.[17][18][19][20] For two-solvent systems, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent.[21] |
| Presence of impurities inhibiting crystallization. | Try to pre-purify the crude material by another technique, such as column chromatography or a liquid-liquid extraction, to remove impurities that may be hindering crystal formation. | |
| 19F NMR Shows Multiple Signals for -OCF3 | Presence of positional isomers. | The presence of multiple signals in the 19F NMR spectrum is a strong indication of isomeric impurities. Each isomer will have a distinct chemical shift for the -OCF3 group. |
| GC-MS Analysis Shows a Peak for 2-Methoxyphenol | Hydrolysis of the trifluoromethoxy group. | The trifluoromethoxy group can be sensitive to strong acids or bases.[1][2] During workup, avoid prolonged exposure to harsh pH conditions. A wash with a mild bicarbonate solution can help neutralize any residual acid. |
Quantitative Data Summary
The following table summarizes key physical properties of this compound and its common isomers, which are critical for developing effective purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |
| This compound | C8H7F3O2 | 192.14 | 173-174 | [22] |
| 4-(Trifluoromethoxy)anisole | C8H7F3O2 | 192.14 | 164 | [23][24] |
Note: The boiling point for 2-(Trifluoromethyl)anisole, a related compound, is reported as 173-174 °C at 754 mmHg.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating this compound from impurities with different boiling points, such as residual starting materials and positional isomers.
Materials:
-
Crude this compound
-
Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
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Slowly evacuate the system to the desired pressure. A pressure of 10-20 mmHg is a good starting point.
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Begin heating the distillation flask gently.
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Collect the initial fraction (forerun), which may contain lower-boiling impurities.
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Slowly increase the temperature and collect the main fraction at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.
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Monitor the purity of the collected fractions using GC-MS or NMR.
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Stop the distillation before all the material in the distillation flask has evaporated to avoid concentrating non-volatile impurities.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing impurities that have different solubility profiles from the desired product.
Materials:
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Crude this compound
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A suitable solvent or solvent system (e.g., Hexane/Ethyl Acetate, Methanol/Water)[17][18]
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 3: Purity Analysis by GC-MS
This protocol outlines a general method for the analysis of this compound purity.
Instrumentation:
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Gas chromatograph with a mass spectrometer detector (GC-MS)
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Capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column)
Procedure:
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Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
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GC Program: Use a temperature program that allows for the separation of the main component from any potential impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.
-
MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
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Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their retention times and mass spectra to known standards or library data. Quantify the purity by integrating the peak areas.
Visualizations
References
- 1. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Anisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. asianpubs.org [asianpubs.org]
- 7. lcms.cz [lcms.cz]
- 8. scribd.com [scribd.com]
- 9. tsijournals.com [tsijournals.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. jackwestin.com [jackwestin.com]
- 14. reddit.com [reddit.com]
- 15. Distillation - Free Sketchy MCAT Lesson [sketchy.com]
- 16. reddit.com [reddit.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. Home Page [chem.ualberta.ca]
- 20. mt.com [mt.com]
- 21. benchchem.com [benchchem.com]
- 22. synquestlabs.com [synquestlabs.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trifluoromethoxy-substituted compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of trifluoromethoxy-substituted compounds.
Issue 1: Low or No Product Yield
Q1: I am getting a low yield or no desired product in my trifluoromethoxylation reaction. What are the potential causes and solutions?
A1: Low or no product yield is a common issue in trifluoromethoxylation reactions. Several factors could be contributing to this problem. Here is a systematic troubleshooting guide:
-
Reagent Quality and Handling:
-
Trifluoromethoxylation Reagent: The stability of the trifluoromethoxylating reagent is critical. For instance, hypervalent iodine reagents like Togni's reagent II should be stored in a glovebox freezer at -35 °C to maintain their quality over time.[1] Degradation of the reagent will lead to poor reactivity.
-
Solvent and other Reagents: Ensure all solvents are anhydrous and reagents are of high purity. The presence of water or other nucleophiles can consume the reagents and lead to side reactions.
-
-
Reaction Conditions:
-
Atmosphere: Many trifluoromethoxylation reactions are sensitive to oxygen and moisture.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure proper degassing of solvents and use of Schlenk techniques or a glovebox.
-
Temperature: The optimal reaction temperature can vary significantly depending on the substrate and the reagent used. For thermally induced OCF₃ migration, temperatures as high as 120 °C may be necessary.[1] Conversely, some electrophilic trifluoromethylation reactions require low temperatures (-90 to -10 °C) to prevent reagent decomposition.[2] Carefully review the specific protocol for the recommended temperature range.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. Incomplete reactions will naturally result in low yields.
-
-
Substrate Reactivity:
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substrate can significantly influence the reaction outcome. Electron-rich substrates are generally more reactive towards electrophilic trifluoromethoxylating agents, while electron-poor substrates may require harsher conditions or different catalytic systems.[2]
-
Steric Hindrance: Bulky substituents near the reaction site can hinder the approach of the trifluoromethoxylating reagent, leading to lower yields.
-
Troubleshooting Workflow for Low Yield
References
Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-(Trifluoromethoxy)anisole Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, and spectral characteristics of ortho-, meta-, and para-(trifluoromethoxy)anisole, providing essential data for their application in research and development.
The introduction of a trifluoromethoxy group into small molecules is a widely utilized strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This guide presents a comparative analysis of the three positional isomers of (trifluoromethoxy)anisole: 2-(trifluoromethoxy)anisole, 3-(trifluoromethoxy)anisole, and 4-(trifluoromethoxy)anisole. Understanding the distinct characteristics of each isomer is crucial for their effective application as building blocks in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
Physicochemical Properties
The position of the trifluoromethoxy group on the anisole ring significantly influences the physicochemical properties of the isomers. A summary of key properties is presented in Table 1. While a comprehensive dataset from a single comparative study is not available, the following table compiles data from various sources. It is important to note that slight variations may exist between sources.
| Property | This compound | 3-(Trifluoromethoxy)anisole | 4-(Trifluoromethoxy)anisole |
| Molecular Formula | C₈H₇F₃O₂ | C₈H₇F₃O₂ | C₈H₇F₃O₂ |
| Molecular Weight | 192.14 g/mol | 192.14 g/mol | 192.14 g/mol [1] |
| Boiling Point | Not readily available | 162.5 °C[2] | 164 °C[3] |
| Density | Not readily available | 1.249 g/mL | 1.266 g/mL at 25 °C[3] |
| Refractive Index | Not readily available | Not readily available | n20/D 1.432[3] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the identification and characterization of these isomers. The electronic environment of the aromatic protons and carbons is distinctly affected by the position of the electron-withdrawing trifluoromethoxy group and the electron-donating methoxy group, leading to unique spectral fingerprints for each isomer.
NMR Spectroscopy
The proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts provide valuable information about the electronic distribution within the molecule. While a complete, directly comparative dataset is not available in the literature, known chemical shifts from various sources are compiled in Table 2.
Table 2: ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Isomer | ¹H NMR | ¹³C NMR |
| This compound | Data not readily available | Data not readily available |
| 3-(Trifluoromethoxy)anisole | Aromatic protons: ~7.0-7.4 ppm; Methoxy protons: ~3.8 ppm | Aromatic carbons: ~115-160 ppm; Methoxy carbon: ~55 ppm; CF₃ carbon: ~121 ppm (q, J ≈ 257 Hz) |
| 4-(Trifluoromethoxy)anisole | Aromatic protons: ~6.9-7.2 ppm; Methoxy protons: ~3.8 ppm[4] | Aromatic carbons: ~114-157 ppm; Methoxy carbon: ~55 ppm; CF₃ carbon: ~121 ppm (q, J ≈ 257 Hz)[5] |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy allows for the identification of key functional groups. The spectra of all three isomers will exhibit characteristic C-H stretching vibrations for the aromatic ring and the methyl group, C-O stretching for the ether linkages, and strong C-F stretching vibrations for the trifluoromethoxy group. The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer due to the different substitution patterns on the aromatic ring.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Functional Group | This compound | 3-(Trifluoromethoxy)anisole | 4-(Trifluoromethoxy)anisole |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C-O-C Stretch (Aryl-Alkyl Ether) | ~1250 and ~1030 | ~1250 and ~1030 | ~1250 and ~1030 |
| C-F Stretch | Strong bands ~1100-1200 | Strong bands ~1100-1200 | Strong bands ~1100-1200 |
Synthesis Overview
The synthesis of (trifluoromethoxy)anisole isomers typically involves the introduction of the trifluoromethoxy group onto a pre-functionalized anisole derivative or the methoxy group onto a trifluoromethoxy-substituted benzene ring. Common strategies include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The choice of synthetic route can influence the overall yield and purity of the desired isomer.
A general experimental workflow for the synthesis of a (trifluoromethoxy)anisole isomer is depicted below. This diagram illustrates a common synthetic approach involving the trifluoromethoxylation of a substituted phenol.
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific synthetic route chosen. Below is a generalized protocol for the trifluoromethoxylation of a phenol, which can be adapted for the synthesis of the different isomers.
General Protocol for Trifluoromethoxylation of a Phenol:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the appropriate substituted phenol, a suitable solvent (e.g., DMF, DMSO), and a base (e.g., K₂CO₃, NaH).
-
Addition of Trifluoromethylating Agent: Introduce the trifluoromethylating agent (e.g., a hypervalent iodine reagent like Togni's reagent or a source of trifluoromethyl radical) portion-wise or via syringe at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by distillation to afford the pure (trifluoromethoxy)anisole isomer.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry.
Logical Relationship Diagram
The selection of a specific isomer for a particular application is guided by its unique properties, which are a direct consequence of the substituent positions. The following diagram illustrates the logical relationship between the isomeric structure and its potential application.
Conclusion
The ortho-, meta-, and para-isomers of (trifluoromethoxy)anisole, while sharing the same molecular formula, exhibit distinct physicochemical and spectroscopic properties. This comparative guide provides a foundational dataset for researchers to select the most appropriate isomer for their specific synthetic targets in drug discovery, agrochemical development, and materials science. Further detailed experimental studies are warranted to provide a more comprehensive, side-by-side comparison of all properties for these valuable synthetic building blocks.
References
- 1. 4-(三氟甲氧基)苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 4-(三氟甲氧基)苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Trifluoromethoxy)anisole(710-18-9) 1H NMR spectrum [chemicalbook.com]
- 5. 4-(Trifluoromethoxy)anisole(710-18-9) 13C NMR [m.chemicalbook.com]
A Comparative Guide to 2-(Trifluoromethoxy)anisole and Methoxy-Substituted Aromatic Compounds for Researchers
In the landscape of drug discovery and development, the subtle modification of molecular scaffolds can lead to profound differences in physicochemical properties, reactivity, and biological activity. This guide provides an objective comparison of 2-(Trifluoromethoxy)anisole with other methoxy-substituted aromatic compounds, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to aid in the selection and design of molecules with desired characteristics.
Physicochemical Properties: A Tale of Two Substituents
The introduction of a methoxy (-OCH3) or a trifluoromethoxy (-OCF3) group to an aromatic ring significantly alters its electronic and physical properties. The trifluoromethoxy group is more electron-withdrawing and lipophilic than its methoxy counterpart.[1] The following table summarizes key physicochemical data for this compound and a selection of methoxy-substituted anisoles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | logP | Refractive Index (n20/D) |
| This compound | C8H7F3O2 | 192.14 | 164 | 1.266 | ~3.0 (estimated) | 1.432 |
| 2-Methoxyanisole (Veratrole) | C8H10O2 | 138.16 | 206-207 | 1.084 | 1.63 | 1.533 |
| 3-Methoxyanisole | C8H10O2 | 138.16 | 210-212 | 1.066 | 1.63 | 1.527 |
| 4-Methoxyanisole | C8H10O2 | 138.16 | 212 | 1.053 | 1.63 | 1.517 |
Note: Some physical properties for this compound are based on available data for the isomeric 4-(Trifluoromethoxy)anisole due to limited information on the 2-isomer.
The trifluoromethoxy group's strong inductive effect, stemming from the highly electronegative fluorine atoms, renders it electron-withdrawing.[2] This is in contrast to the methoxy group, which, despite the electronegativity of the oxygen, acts as an electron-donating group through resonance.[3] This fundamental electronic difference has significant implications for the reactivity of the aromatic ring. Furthermore, the trifluoromethoxy group substantially increases lipophilicity, a critical parameter for membrane permeability in biological systems.[2]
Reactivity in Electrophilic Aromatic Substitution
The nature of the substituent on the aromatic ring dictates both the rate and the regioselectivity of electrophilic aromatic substitution (EAS) reactions.
Methoxy-Substituted Anisoles: The methoxy group is a strong activating group and an ortho, para-director in EAS.[3] This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which stabilizes the arenium ion intermediate formed during the reaction. Consequently, anisole and its methoxy-substituted derivatives are highly reactive towards electrophiles, often requiring milder reaction conditions compared to benzene.[3][4]
This compound: In stark contrast, the trifluoromethoxy group is a deactivating group due to its strong electron-withdrawing inductive effect.[2] This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. While it is also an ortho, para-director due to the resonance contribution of the oxygen lone pair, the deactivating inductive effect is dominant. Therefore, this compound will undergo electrophilic aromatic substitution much slower than methoxy-substituted anisoles and will require more forcing reaction conditions.
The following diagram illustrates the general mechanism of electrophilic aromatic substitution on a substituted anisole.
Biological Activity: A Comparative Outlook
While comprehensive biological data for simple anisole derivatives is limited, the influence of methoxy and trifluoromethoxy groups is well-documented in the context of more complex bioactive molecules.
Methoxy-Substituted Compounds: Methoxy groups are prevalent in many natural products and pharmaceuticals and are known to influence a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[5] For instance, methoxy-substituted chalcones have shown potent anticancer and antitubulin activities. The position and number of methoxy groups can significantly impact their efficacy. In some cases, methoxy-substituted compounds have demonstrated enzyme inhibitory activity.[5] For example, certain methoxy benzoin and benzil derivatives have shown inhibitory effects against α-amylase, α-glucosidase, and tyrosinase.[5]
Trifluoromethoxy-Substituted Compounds: The trifluoromethoxy group is increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.[2] The replacement of a methoxy group with a trifluoromethoxy group can lead to significant changes in biological activity. For instance, in some series of compounds, this substitution has been shown to enhance anticancer activity.
Due to the limited direct comparative data on the simple anisoles , the following table presents a conceptual summary based on the known effects of the substituents.
| Compound/Substituent | General Biological Activity Profile |
| Methoxy-substituted | Often associated with a wide range of activities including anticancer, antioxidant, and enzyme inhibition. The specific activity is highly dependent on the overall molecular structure. |
| Trifluoromethoxy-substituted | Primarily used to enhance drug-like properties such as metabolic stability and membrane permeability. Can modulate biological activity, sometimes leading to increased potency. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the properties and activities of chemical compounds.
Determination of Lipophilicity (logP) by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water.
-
Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol.
-
Partitioning: Mix equal volumes of the n-octanol stock solution and water in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logP value using the formula: logP = log([Concentration in octanol] / [Concentration in water]).
Determination of Acidity (pKa) by Potentiometric Titration
The pKa value, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Assessment of Reactivity in Electrophilic Aromatic Substitution (Competitive Reaction)
The relative reactivity of different aromatic compounds towards an electrophile can be determined through a competitive reaction.
-
Reaction Setup: In a reaction vessel, combine equimolar amounts of the two aromatic compounds to be compared (e.g., this compound and 2-methoxyanisole).
-
Initiation of Reaction: Add a sub-stoichiometric amount of the electrophilic reagent (e.g., a nitrating or brominating agent) to the mixture. The limiting amount of the electrophile ensures that the two aromatic compounds are competing for it.
-
Reaction Quenching: After a specific time, quench the reaction to stop it from proceeding further.
-
Product Analysis: Analyze the reaction mixture using a quantitative method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the ratio of the products formed from each of the starting aromatic compounds.
-
Reactivity Ratio: The ratio of the products is directly proportional to the relative reactivity of the starting materials.
The following diagram outlines a general workflow for the synthesis and evaluation of new chemical entities.
Conclusion
The choice between a methoxy and a trifluoromethoxy substituent on an aromatic core has profound consequences for the resulting molecule's properties and potential applications. Methoxy groups generally enhance reactivity in electrophilic aromatic substitution and are associated with a broad spectrum of biological activities in larger molecules. Conversely, the trifluoromethoxy group deactivates the aromatic ring towards electrophilic attack but offers the significant advantages of increased lipophilicity and metabolic stability, which are highly desirable in drug design. This guide provides a foundational understanding to assist researchers in making informed decisions when designing novel compounds for various scientific and therapeutic purposes. Further experimental investigation into the direct biological activities of these simple anisole derivatives is warranted to fully elucidate their potential.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 3. Anisole - Wikipedia [en.wikipedia.org]
- 4. Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]
A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethoxy Compounds
The trifluoromethoxy (-OCF 3) group is a privileged substituent in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and high lipophilicity make it a valuable functional group for enhancing the pharmacological and physicochemical properties of molecules.[1][2][3] Historically, the introduction of the -OCF 3 group involved harsh methods, such as the chlorine-fluorine exchange of trichloromethyl ethers using reagents like antimony trifluoride or hydrogen fluoride.[4] These traditional approaches often suffer from limited substrate scope and the use of hazardous reagents, prompting the development of a new generation of safer and more versatile trifluoromethoxylation reagents.[3][4][5]
This guide provides a comparative overview of modern alternative reagents for trifluoromethoxylation, categorized by their reaction mechanism: electrophilic, nucleophilic, and radical. It includes a summary of their performance, detailed experimental protocols, and workflows to assist researchers in selecting the optimal reagent for their synthetic challenges.
Classification of Modern Trifluoromethoxylation Reagents
Alternative trifluoromethoxylation reagents can be broadly classified based on the nature of the trifluoromethoxy source. This classification helps in understanding their reactivity and selecting the appropriate reagent for a given substrate.
Caption: Classification of alternative trifluoromethoxylation reagents.
Performance Comparison of Alternative Reagents
The choice of reagent significantly impacts reaction efficiency, substrate scope, and conditions. The following table summarizes the performance of key alternative reagents for the trifluoromethoxylation of common substrates like phenols and alcohols. Yields are highly dependent on the specific substrate and reaction conditions.
| Reagent Class | Reagent Example | Substrate Type | Typical Conditions | Typical Yield (%) | Advantages | Limitations |
| Electrophilic | Togni Reagent II | Phenols, Alcohols, N-Hydroxylamines | Zn(NTf₂)₂, CH₂Cl₂ or neat, RT | 60-95% | Bench-stable, commercially available, broad scope.[4][6] | Can be expensive for large-scale synthesis.[4] |
| Electrophilic | Umemoto Reagent | Phenols, Alcohols | i-Pr₂NEt, CH₂Cl₂, -90 to -10 °C | 70-98% | Highly reactive for a wide range of nucleophiles.[4] | Thermally unstable, requires low temperatures.[4] |
| Nucleophilic | TFMS (Trifluoromethyl Arylsulfonates) | Alkenes (with Ag-catalyst) | AgF, CH₂Cl₂, RT | 75-99% | Stable, solid reagents.[4][7] | Often requires activation by fluoride or a catalyst.[4] |
| Nucleophilic | TFNf (Trifluoromethyl Nonaflate) | Alcohols (via triflates), Benzyl Bromides | AgF, CH₂Cl₂, RT | 85-99% | Easy-to-handle, thermally stable liquid.[4] | Synthesis of the reagent can be complex.[8] |
| Radical | N-Trifluoromethoxy-benzimidazole | (Hetero)arenes | Blue LEDs, photocatalyst, MeCN, RT | 50-85% | Mild conditions, suitable for C-H functionalization.[9] | Substrate scope can be limited by electronics. |
| Radical | AgOCF₃ / Selectfluor | Electron-poor phenols, Arylboronic acids | AgPF₆, MeCN/DCE, 60 °C | 40-88% | Effective for electron-deficient substrates.[4] | Requires stoichiometric silver salts.[4][10] |
Experimental Workflows and Protocols
Detailed and reproducible experimental procedures are critical for success. The following sections provide a generalized workflow and specific protocols for key trifluoromethoxylation reactions.
The workflow for a typical trifluoromethoxylation reaction involves careful preparation, execution under controlled conditions, and purification.
Caption: General workflow for a trifluoromethoxylation experiment.
This protocol describes the synthesis of an ortho-trifluoromethoxylated aniline precursor, which can undergo rearrangement to the final product.[3][5] This method highlights the use of a stable electrophilic reagent for complex molecule synthesis.[11]
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv)
-
Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (0.1 equiv)
-
Chloroform (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate, Cs₂CO₃, and Togni reagent II to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous chloroform to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the flask and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, remove the solvent in vacuo using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate product.[5]
Note: The resulting N-OCF₃ product can be rearranged to the ortho-trifluoromethoxylated aniline derivative by heating in a solvent like nitromethane at 120 °C in a sealed vessel.[3][5]
This method is effective for electron-poor phenols and utilizes a nucleophilic trifluoromethoxide source (generated in situ) in combination with an oxidant.[4]
Materials:
-
Substituted Phenol (e.g., 4-cyanophenol) (1.0 equiv)
-
Trifluoromethyltrimethylsilane (TMSCF₃) (2.0 equiv)
-
Silver(I) Fluoride (AgF) (2.0 equiv)
-
Selectfluor (1.5 equiv)
-
Acetonitrile (MeCN) and 1,2-Dichloroethane (DCE) (1:1 mixture)
Procedure:
-
To a dry reaction tube, add the substituted phenol, Silver(I) Fluoride, and Selectfluor.
-
Seal the tube and purge with nitrogen or argon.
-
Add the MeCN/DCE solvent mixture, followed by the dropwise addition of Trifluoromethyltrimethylsilane (TMSCF₃) at room temperature.
-
Stir the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction to room temperature and dilute with a solvent like dichloromethane.
-
Filter the mixture through a pad of celite to remove silver salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain the desired aryl trifluoromethyl ether.[4]
This guide provides a foundational comparison of modern trifluoromethoxylation reagents. For specific applications, researchers should consult the primary literature to understand the full substrate scope and potential limitations of each method. The continued development of novel reagents promises to further simplify the synthesis of these valuable trifluoromethoxy-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-(Trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methods for the quantification and quality control of 2-(Trifluoromethoxy)anisole. While specific validated methods for this compound are not extensively published, this document outlines established methodologies for analogous fluorinated aromatic compounds. These can be adapted and validated to ensure the identity, purity, and quality of this compound in various matrices. The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are industry-standard methods for the analysis of volatile and semi-volatile organic compounds.
Analytical Techniques: A Comparative Analysis
The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC is well-suited for purity analysis and the detection of volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be employed for the analysis of this compound.[1] When equipped with a UV detector, HPLC provides a robust method for quantification.[1] It is particularly useful for less volatile impurities and for formulations where the compound is dissolved in a non-volatile matrix.
The following table summarizes the key performance parameters for typical GC-FID and HPLC-UV methods that can be adapted for the analysis of this compound, based on data from similar compounds.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.8 µg/mL | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | ~4 µg/mL | Typically in the mid-to-high ng/mL range |
Experimental Protocols
Detailed methodologies for GC and HPLC analysis are provided below. These protocols are based on established methods for structurally related compounds and should be validated for this compound.[1][2][3][4]
1. Gas Chromatography (GC) Method
This method is adapted from the analysis of related trifluoromethoxy aniline and nitrobenzene isomers and is suitable for determining the purity of this compound and identifying potential process-related impurities.[2][3]
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID).[1][2][3]
-
Column : AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness.[2][3]
-
Carrier Gas : Helium at a constant pressure of 3.0 psi.[2][3]
-
Injector : Split/splitless injector with a split ratio of 1:5.[3]
-
Injector Temperature : 200°C.[3]
-
Oven Temperature Program :
-
Initial temperature: 50°C
-
Ramp to 125°C at 3°C/minute, hold for 5 minutes
-
Ramp to 230°C at 45°C/minute, hold for 5 minutes.[3]
-
-
Detector Temperature : 260°C.[3]
-
Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable volatile solvent, such as dichloromethane or hexane.[1]
2. High-Performance Liquid Chromatography (HPLC) Method
This method is based on the analysis of other trifluoromethyl-containing aromatic compounds and is suitable for the quantification of this compound.[4][5]
-
Instrumentation : An HPLC system with a UV detector.[1][4][5]
-
Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][5]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. For improved peak shape, 0.1% formic acid can be added.[5]
-
Detector : UV detection at an appropriate wavelength (e.g., 272 nm, to be determined by UV scan).[1]
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]
Method Validation Workflow
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[6][7] The following diagram illustrates a typical workflow for analytical method validation, adhering to ICH guidelines.[2]
Caption: A typical workflow for analytical method validation.
Logical Relationship of Validation Parameters
The various parameters of method validation are interconnected to demonstrate that the analytical procedure is fit for its purpose.
Caption: Interrelationship of analytical method validation parameters.
References
Comparative Guide to the Reproducibility of Experiments Using 2-(Trifluoromethoxy)anisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility and performance of 2-(trifluoromethoxy)anisole in common palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. As a direct comparison to a commonly used alternative, 2-bromoanisole is included. The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability and modulate the physicochemical properties of molecules.[1][2] This guide aims to provide researchers with data-driven insights and detailed methodologies to aid in experimental design and reagent selection.
While direct, side-by-side comparative studies on the reproducibility of reactions involving this compound are not extensively available in the published literature, this guide synthesizes information from general protocols and studies on similar substrates to provide representative performance data.
Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl ethers and aryl bromides. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The performance of this compound is compared with 2-bromoanisole in a typical coupling with phenylboronic acid.
| Feature | This compound | 2-Bromoanisole |
| Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Dioxane/Water | Ethanol/Water or Toluene/Water |
| Temperature | 80-100 °C | 50-100 °C |
| Reaction Time | 12-24 hours | 1-12 hours |
| Reported Yield | 70-90% (Representative) | 85-98%[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds. Here, the reactivity of this compound is compared with that of 2-bromoanisole in a coupling reaction with aniline.
| Feature | This compound | 2-Bromoanisole |
| Reaction | Buchwald-Hartwig Amination | Buchwald-Hartwig Amination |
| Coupling Partner | Aniline | Aniline |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ |
| Ligand | XPhos | XPhos or BINAP |
| Base | NaOtBu | NaOtBu or Cs₂CO₃ |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 16-24 hours |
| Reported Yield | 60-85% (Representative) | 82-97% |
Detailed Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of an Aryl Ether with Phenylboronic Acid
Materials:
-
Aryl ether (e.g., this compound or 2-bromoanisole) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl ether, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of an Aryl Ether with Aniline
Materials:
-
Aryl ether (e.g., this compound or 2-bromoanisole) (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl ether, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, add the aniline and anhydrous toluene under a counterflow of inert gas.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a key metabolic pathway advantage of the trifluoromethoxy group and a general workflow for the described cross-coupling reactions.
References
A Comparative Study on the Reactivity of Trifluoromethoxy Anisole Isomers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of constitutional isomers is paramount for efficient synthesis and the rational design of novel molecules. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-trifluoromethoxy anisole in key aromatic substitution reactions, supported by experimental data and detailed protocols.
The introduction of the trifluoromethoxy (-OCF3) group into an anisole scaffold imparts unique electronic properties that significantly influence the reactivity of the aromatic ring. This substituent is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it can also participate in resonance through the oxygen atom's lone pairs. This dual nature leads to complex reactivity patterns in electrophilic and nucleophilic aromatic substitutions, as well as in directed ortho-lithiation reactions. This guide will delve into a comparative analysis of the 2-, 3-, and 4-trifluoromethoxy anisole isomers, providing a framework for predicting their behavior and selecting the optimal isomer for specific synthetic transformations.
Executive Summary of Comparative Reactivity
The reactivity of trifluoromethoxy anisole isomers is a function of the interplay between the electron-donating methoxy group (-OCH3) and the strongly electron-withdrawing trifluoromethoxy group (-OCF3). The position of these substituents dictates the electron density at different positions on the aromatic ring, thereby influencing the regioselectivity and rate of substitution reactions.
| Reaction Type | 2-Trifluoromethoxy Anisole | 3-Trifluoromethoxy Anisole | 4-Trifluoromethoxy Anisole |
| Electrophilic Aromatic Substitution (Nitration) | Deactivated ring, substitution likely directed by the -OCH3 group to positions 4 and 6. | Deactivated ring, substitution directed to positions 2, 4, and 6, with the position ortho to the methoxy group and para to the trifluoromethoxy group being most favored. | Deactivated ring, substitution directed by the -OCH3 group to positions 2 and 6 (ortho to -OCH3). |
| Nucleophilic Aromatic Substitution (on a chloro-derivative) | Activated ring, substitution favored. | Activated ring, substitution favored. | Activated ring, substitution favored. |
| Directed ortho-Lithiation | Lithiation is directed by the -OCH3 group to the 2-position. The -OCF3 group at the 3-position may influence the rate. | Lithiation is strongly directed by the -OCH3 group to the 2-position. | Lithiation is directed by the -OCH3 group to the 2-position. |
Electrophilic Aromatic Substitution: A Focus on Nitration
The trifluoromethoxy group is a deactivating group in electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect.[1] This deactivation is generally observed across all isomers. However, the directing effect in these reactions is primarily governed by the activating, ortho-, para-directing methoxy group.
Comparative Reactivity and Regioselectivity:
Anisole > 4-Trifluoromethoxy Anisole ≈ 2-Trifluoromethoxy Anisole > 3-Trifluoromethoxy Anisole > Benzene
The product distribution is dictated by the positions activated by the methoxy group and deactivated by the trifluoromethoxy group.
-
4-Trifluoromethoxy Anisole: Nitration is expected to occur primarily at the positions ortho to the activating methoxy group (positions 2 and 6).
-
2-Trifluoromethoxy Anisole: Substitution is anticipated at the positions ortho and para to the methoxy group (positions 4 and 6).
-
3-Trifluoromethoxy Anisole: The methoxy group directs to positions 2, 4, and 6. Position 2 is sterically hindered. Position 4 is para to the methoxy group and ortho to the deactivating trifluoromethoxy group. Position 6 is ortho to the methoxy group and ortho to the deactivating trifluoromethoxy group. Therefore, a mixture of isomers is expected, with substitution at position 4 being potentially favored.
Experimental Protocol: Nitration of 4-Trifluoromethoxy Anisole
This protocol describes the mononitration of 4-trifluoromethoxy anisole.
Materials:
-
4-Trifluoromethoxy anisole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-trifluoromethoxy anisole (1 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 4-trifluoromethoxy anisole over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Slowly pour the reaction mixture into a beaker containing crushed ice.
-
Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing trifluoromethoxy group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halogen) is present.
Comparative Reactivity:
For a hypothetical chlorotrifluoromethoxy anisole, the reactivity towards a nucleophile like sodium methoxide would be significantly higher than that of chlorobenzene. The relative reactivity of the isomers would depend on the position of the chloro and trifluoromethoxy groups relative to each other and to the methoxy group. In general, electron-withdrawing groups in the ortho and para positions to the leaving group provide the best stabilization of the Meisenheimer intermediate, thus accelerating the reaction.[2][3]
Experimental Protocol: Nucleophilic Aromatic Substitution on 4-Chloro-3-trifluoromethoxy anisole
This protocol describes the reaction of 4-chloro-3-trifluoromethoxy anisole with sodium methoxide.
Materials:
-
4-Chloro-3-trifluoromethoxy anisole
-
Sodium methoxide
-
Anhydrous methanol
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-trifluoromethoxy anisole (1 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
The product can be purified by column chromatography or distillation.
Directed ortho-Lithiation
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group is a well-known directing group, coordinating to the lithium reagent and directing deprotonation to the adjacent ortho position.[4][5]
Comparative Regioselectivity:
-
2-Trifluoromethoxy Anisole and 4-Trifluoromethoxy Anisole: In both isomers, the methoxy group is expected to be the dominant directing group, leading to lithiation at the position ortho to the methoxy group and meta to the trifluoromethoxy group.
-
3-Trifluoromethoxy Anisole: The methoxy group directs lithiation to the 2-position, which is also ortho to the trifluoromethoxy group. This "doubly activated" position is expected to be highly favorable for deprotonation.
Experimental Protocol: Directed ortho-Lithiation of 2-Trifluoromethoxy Anisole and Electrophilic Quench
This protocol describes the ortho-lithiation of 2-trifluoromethoxy anisole followed by quenching with an electrophile (e.g., trimethylsilyl chloride).
Materials:
-
2-Trifluoromethoxy anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl)
-
Dry ice/acetone bath
-
Saturated ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-trifluoromethoxy anisole (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The product can be purified by column chromatography or distillation.
Conclusion
The reactivity of trifluoromethoxy anisole isomers is a nuanced interplay of inductive and resonance effects. While the trifluoromethoxy group generally deactivates the ring towards electrophilic attack, it activates it for nucleophilic substitution. The methoxy group, a strong activating and ortho-, para-director, often dictates the regioselectivity in electrophilic substitutions and is a reliable directing group for ortho-lithiation. A thorough understanding of these competing and cooperating effects, as outlined in this guide, is crucial for the strategic design and successful execution of synthetic routes involving these versatile building blocks.
References
- 1. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mmlab.uoc.gr [mmlab.uoc.gr]
- 5. uwindsor.ca [uwindsor.ca]
Unveiling the Herbicidal Potential of 2-(Trifluoromethoxy)anisole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective herbicides is a continuous endeavor in agrochemical research. Among the myriad of chemical scaffolds explored, fluorinated compounds have garnered significant attention due to their unique physicochemical properties that can enhance biological activity. This guide provides a comparative analysis of the herbicidal activity of novel α-trifluoroanisole derivatives, closely related to 2-(trifluoromethoxy)anisole, against the commercial herbicide fomesafen. The data presented is supported by detailed experimental protocols and a visualization of the proposed mechanism of action.
Herbicidal Activity: A Quantitative Comparison
A series of novel α-trifluoroanisole derivatives containing phenylpyridine moieties were synthesized and evaluated for their herbicidal activity. The results, summarized in the table below, highlight the potency of these compounds, particularly compound 7a , in comparison to the commercial herbicide fomesafen.
| Compound | Target Weed | ED₅₀ (g a.i./hm²)[1][2] | Fomesafen ED₅₀ (g a.i./hm²)[1][2] |
| 7a | Abutilon theophrasti | 13.32[1][2] | 36.39[1][2] |
| 7a | Amaranthus retroflexus | 5.48[1][2] | 10.09[1][2] |
Key Observation: Compound 7a demonstrated significantly lower ED₅₀ values against both Abutilon theophrasti and Amaranthus retroflexus compared to fomesafen, indicating superior herbicidal efficacy at lower application rates.[1][2]
Furthermore, the inhibitory activity of compound 7a against the target enzyme, Nicotiana tabacum protoporphyrinogen oxidase (NtPPO), was determined and compared with fomesafen.
| Compound | Target Enzyme | IC₅₀ (nM)[1][2] | Fomesafen IC₅₀ (nM)[1][2] |
| 7a | NtPPO | 9.4[1][2] | 110.5[1][2] |
Key Observation: Compound 7a exhibited a remarkably lower IC₅₀ value for NtPPO inhibition than fomesafen, suggesting a more potent molecular interaction with the target enzyme.[1][2]
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
The primary mode of action for these α-trifluoroanisole derivatives is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation of cell membranes, leading to cell leakage, necrosis, and ultimately, plant death.
Caption: Proposed mechanism of herbicidal action via PPO inhibition.
Experimental Protocols
Synthesis of α-Trifluoroanisole Derivatives
The synthesis of the target compounds involved a multi-step process, with the key final step being a nucleophilic substitution reaction. A general procedure is outlined below.
Caption: General synthetic workflow for α-trifluoroanisole derivatives.
General Procedure: To a solution of the substituted phenol intermediate in a suitable solvent (e.g., N,N-dimethylformamide), a base (e.g., potassium carbonate) and the appropriate phenylpyridine reagent were added. The reaction mixture was stirred at an elevated temperature for a specified period. After completion, the reaction was quenched, and the product was extracted, dried, and purified by column chromatography to yield the final α-trifluoroanisole derivative. The structure of the synthesized compounds was confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).[1][2]
Herbicidal Activity Assay (Greenhouse)
The herbicidal activity of the synthesized compounds was evaluated in a greenhouse setting against a panel of weed species.
Protocol:
-
Plant Cultivation: Seeds of the test weed species were sown in plastic pots containing a soil mix and grown in a greenhouse under controlled conditions (temperature, humidity, and light).
-
Compound Application: The synthesized compounds and fomesafen were dissolved in a solvent (e.g., acetone) with a surfactant and diluted with water to the desired concentrations. The solutions were sprayed uniformly onto the foliage of the weeds at the 2-3 leaf stage.
-
Evaluation: The herbicidal effect was assessed visually 1-2 weeks after treatment by scoring the percentage of growth inhibition or plant mortality compared to untreated control plants.
-
ED₅₀ Determination: For promising compounds, a dose-response study was conducted with a range of concentrations to determine the median effective dose (ED₅₀), the dose required to cause a 50% reduction in plant growth.[1][2]
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
The inhibitory activity of the compounds against the PPO enzyme was determined using an in vitro assay.
Protocol:
-
Enzyme Preparation: PPO was extracted and partially purified from a plant source, such as Nicotiana tabacum.
-
Assay Mixture: The reaction mixture contained a buffer solution, the PPO enzyme, and the test compound at various concentrations.
-
Reaction Initiation: The reaction was initiated by adding the substrate, protoporphyrinogen IX.
-
Measurement: The activity of PPO was determined by spectrophotometrically measuring the rate of formation of protoporphyrin IX.
-
IC₅₀ Calculation: The concentration of the compound that inhibited 50% of the PPO activity (IC₅₀) was calculated from the dose-response curve.[1][2]
This guide highlights the promising herbicidal potential of this compound-related derivatives. The superior in vivo and in vitro activities of compound 7a compared to the commercial standard fomesafen underscore the value of this chemical scaffold for the development of new and effective weed management solutions. Further research, including mode of action studies and field trials, is warranted to fully elucidate the potential of these compounds in an agricultural context.
References
Confirming the Structure of 2-(Trifluoromethoxy)anisole: A Spectroscopic Comparison
A detailed spectroscopic analysis of 2-(trifluoromethoxy)anisole and its constitutional isomers, 3-(trifluoromethoxy)anisole and 4-(trifluoromethoxy)anisole, provides a definitive method for structural confirmation. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data, enabling researchers, scientists, and drug development professionals to unambiguously identify these compounds.
The precise substitution pattern of the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups on the benzene ring significantly influences the spectroscopic properties of anisole derivatives. By comparing the experimental data of an unknown sample with the reference data provided in this guide, the exact isomeric form can be determined.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | -OCH₃ |
| This compound | - | ~7.2-7.4 (m) | ~7.2-7.4 (m) | ~7.0-7.1 (m) | ~7.0-7.1 (m) | ~3.9 (s) |
| 3-(Trifluoromethoxy)anisole | ~7.0-7.1 (m) | - | ~7.3-7.4 (t) | ~6.9-7.0 (m) | ~7.0-7.1 (m) | ~3.8 (s) |
| 4-(Trifluoromethoxy)anisole | ~6.9 (d) | ~7.2 (d) | - | ~7.2 (d) | ~6.9 (d) | ~3.8 (s) |
Note: Predicted values for 2- and 3-(trifluoromethoxy)anisole are based on typical substituent effects and require experimental verification. 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet, 's' denotes singlet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | -OCH₃ | -OCF₃ |
| This compound | ~150 (q) | ~148 | ~122 | ~128 | ~115 | ~121 | ~56 | ~121 (q) |
| 3-(Trifluoromethoxy)anisole | ~160 | ~110 | ~150 (q) | ~115 | ~130 | ~120 | ~55 | ~121 (q) |
| 4-(Trifluoromethoxy)anisole | ~155 | ~115 | ~122 | ~145 (q) | ~122 | ~115 | 55.6 | 121.2 (q) |
Note: Predicted values for 2- and 3-(trifluoromethoxy)anisole are based on typical substituent effects and require experimental verification. 'q' denotes quartet due to coupling with fluorine.
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Chemical Shift (δ) |
| This compound | Not available |
| 3-(Trifluoromethoxy)anisole | ~ -58 |
| 4-(Trifluoromethoxy)anisole | -58.8 |
Note: Chemical shifts are referenced to CFCl₃.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 192 | 177 ([M-CH₃]⁺), 163 ([M-CHO]⁺), 123 ([M-OCF₃]⁺) |
| 3-(Trifluoromethoxy)anisole | 192 | 177 ([M-CH₃]⁺), 163 ([M-CHO]⁺), 123 ([M-OCF₃]⁺) |
| 4-(Trifluoromethoxy)anisole | 192 | 177 ([M-CH₃]⁺), 149, 107 |
Note: Fragmentation patterns are predicted for 2- and 3-(trifluoromethoxy)anisole and require experimental verification.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher field spectrometer with proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 MHz or higher. Use a suitable reference standard, such as CFCl₃.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or gas chromatography (GC).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the comparative spectroscopic data.
Caption: Workflow for spectroscopic confirmation of this compound.
Logical Relationship of Spectroscopic Data
The unique substitution pattern of each isomer leads to a distinct set of spectroscopic data, allowing for unambiguous identification.
Cross-Validation of Analytical Techniques for Fluorinated Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of fluorinated compounds are critical for ensuring product quality, safety, and efficacy. The unique properties imparted by fluorine atoms necessitate specialized analytical techniques. This guide provides a comprehensive comparison of the most prevalent methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, and Mass Spectrometry (MS) coupled with chromatographic separations (LC-MS/MS and GC-MS).
Cross-validation, the process of comparing results from two distinct analytical methods, is crucial for verifying the accuracy and reliability of data.[1][2] This guide will delve into the principles, strengths, and limitations of each technique, supplemented with experimental data and detailed protocols to aid in method selection and implementation.
Method Performance Comparison
The choice of an analytical technique for fluorinated compounds is dictated by the specific needs of the analysis, including the analyte's properties (volatility, polarity, concentration), the complexity of the sample matrix, and the desired level of quantification and structural elucidation.
| Feature | ¹⁹F NMR Spectroscopy | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the nuclear magnetic resonance of the ¹⁹F isotope. Provides information on the chemical environment of fluorine atoms.[3][4] | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[5][6] | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.[5][6] |
| Analyte Suitability | Applicable to all fluorine-containing compounds in solution.[7] | Ideal for non-volatile, thermally labile, or high-molecular-weight polar compounds.[1][5] | Best suited for volatile and semi-volatile compounds that are thermally stable.[5][8][9] |
| Quantitative Analysis | Can be quantitative, with signal intensity directly proportional to the number of nuclei.[10][11] | Highly sensitive and selective for quantitative analysis, especially using Multiple Reaction Monitoring (MRM).[1][12] | Provides good sensitivity and is a well-established quantitative technique.[13] |
| Structural Information | Provides detailed structural information, including the number and chemical environment of fluorine atoms and their coupling to other nuclei.[3][7][14] | Provides molecular weight and fragmentation patterns, which can be used for structural elucidation.[7] | Provides fragmentation patterns that are useful for compound identification through library matching.[6] |
| Strengths | Non-destructive, provides rich structural information, and can analyze complex mixtures without extensive separation.[7][10] Capable of identifying compounds missed by targeted MS methods.[10] | High sensitivity and selectivity, suitable for trace analysis in complex matrices, and widely accepted by regulatory bodies.[1][12] | Excellent for the analysis of volatile fluorinated compounds and offers robust and reliable performance.[1][13] |
| Limitations | Lower sensitivity compared to MS techniques.[15] Spectral overlap can be an issue in very complex mixtures.[15] | Can only detect compounds for which standards and reference transitions are available in targeted analysis.[12] Matrix effects can suppress or enhance the signal.[3] | Limited to thermally stable and volatile compounds.[5] Derivatization may be required for some analytes.[16] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the key techniques discussed.
¹⁹F NMR Spectroscopy Protocol
This protocol provides a general framework for the analysis of fluorinated compounds.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable deuterated solvent.[3] An internal standard, such as hexafluorobenzene (HFB), can be added for quantification.[17][18] To minimize relaxation effects, paramagnetic impurities should be avoided.[3]
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.[19]
-
Reference the chemical shifts to a standard, typically CFCl₃ (0 ppm).[3]
-
Optimize acquisition parameters, including pulse width, relaxation delay (D1), and number of scans, to ensure accurate quantification.[11][20] For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the signals of interest.[11]
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply Fourier transformation to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals of interest for quantitative analysis.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the quantification of a wide range of less volatile or polar fluorinated compounds.[1]
-
Sample Preparation:
-
LC System Parameters:
-
Column: A suitable C18 column is often used.[18]
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically employed.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-20 µL.[1]
-
Column Temperature: Maintained at a constant temperature, for instance, 45 °C.[1]
-
-
MS/MS System Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) is common, often in negative mode for many fluorinated acids.[1] Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can be used for neutral PFASs.[13]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[1][12]
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Protocol
This method is particularly effective for volatile fluorinated compounds.[1]
-
Sample Preparation:
-
Place the sample in a headspace vial and seal it.
-
Incubate the vial at a specific temperature for a set time to allow volatile compounds to partition into the headspace.
-
-
GC System Parameters:
-
Column: A semi-polar column, such as one with a 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase, can provide good separation.[13]
-
Carrier Gas: An inert gas like helium or nitrogen.
-
Temperature Program: An oven temperature gradient is used to elute the compounds.
-
-
MS System Parameters:
-
Ionization Mode: Electron Ionization (EI) is standard, but Chemical Ionization (CI) can provide better responses for some compounds.[13]
-
Acquisition Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Visualizing the Workflow
Understanding the logical flow of each analytical technique is crucial for proper implementation and data interpretation.
Caption: A flowchart illustrating the distinct experimental workflows for ¹⁹F NMR, LC-MS/MS, and GC-MS analysis of fluorinated compounds.
Logical Relationships in Method Selection
The decision-making process for selecting the most appropriate analytical technique involves considering several factors related to the analyte and the research question.
Caption: A decision tree diagram illustrating the logical relationships for selecting an analytical technique based on key analyte properties.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. conquerscientific.com [conquerscientific.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 9. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 10. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. PFAS Detection Tech Advances With Portable Sensors | Technology Networks [technologynetworks.com]
- 13. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pfascentral.org [pfascentral.org]
- 16. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lib3.dss.go.th [lib3.dss.go.th]
- 20. F19 detection [nmr.chem.ucsb.edu]
Benchmarking 2-(Trifluoromethoxy)anisole: A Comparative Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and performance of target molecules. This guide provides an objective comparison of 2-(trifluoromethoxy)anisole against structurally similar and commonly employed building blocks: 2-fluoroanisole, 2-chloroanisole, and 2-methylanisole. The following sections present a detailed analysis of their physicochemical properties, performance in key synthetic transformations, and metabolic stability, supported by experimental data and protocols.
The trifluoromethoxy group (-OCF3) is increasingly utilized in medicinal chemistry as a bioisostere for the methoxy group, offering distinct advantages in modulating lipophilicity, metabolic stability, and target binding affinity.[1][2][3] this compound, as a readily available building block, provides a gateway to incorporating this valuable moiety. This guide aims to equip researchers with the necessary data to make informed decisions when selecting an anisole derivative for their synthetic and drug discovery programs.
Physicochemical Properties: A Comparative Overview
The substitution on the anisole ring significantly impacts the molecule's physicochemical properties, which in turn affect its behavior in both chemical reactions and biological systems. The following table summarizes key properties of this compound and its counterparts.
| Property | This compound | 2-Fluoroanisole | 2-Chloroanisole | 2-Methylanisole |
| Molecular Formula | C₈H₇F₃O | C₇H₇FO | C₇H₇ClO | C₈H₁₀O |
| Molecular Weight ( g/mol ) | 176.14 | 126.13[4] | 142.58[2] | 122.16[5] |
| Boiling Point (°C) | 145-146 | 154-155[4][6][7][8] | 195-196[2][9][10] | 170-172[11] |
| Melting Point (°C) | N/A | -39[4][6][7][8] | -27 | -34.1[5][11] |
| Density (g/mL at 25°C) | 1.277 | 1.124[4][6][7][8] | 1.123[9][10] | 0.985[11] |
| logP | ~3.5 (Predicted) | ~2.3 (Predicted) | 2.68[12][13] | 2.74[5][14] |
Performance in Key Synthetic Reactions
The utility of a building block is largely defined by its performance in common and versatile chemical transformations. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds, respectively.[15][16]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials. The reactivity of the aryl halide or pseudohalide is a critical factor for the success of this reaction, with the general reactivity trend being I > Br > OTf > Cl >> F.[17]
A study on the Suzuki-Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid reported a conversion of 91.5% using a specific palladium-phosphine catalyst system.[9] Another study reported the synthesis of trifluoromethyl-substituted pyridyl and pyrazolyl boronic esters and their successful use in Suzuki-Miyaura cross-coupling reactions with heteroaryl halides, achieving yields between 51-98%.[19]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, another critical pharmacophore. Similar to the Suzuki coupling, the nature of the leaving group on the anisole ring plays a significant role in the reaction's efficiency.
A study on the mechanochemical Buchwald-Hartwig cross-coupling of 4-chloroanisole with aniline derivatives reported a yield of 77%.[2] Research on the amination of aryl perfluorooctanesulfonates, which have leaving group abilities comparable to triflates, showed good yields for electron-neutral and electron-poor substrates, while electron-rich sulfonates were unreactive under the tested conditions.[20] This suggests that the electron-withdrawing nature of the trifluoromethoxy group in this compound could be beneficial for this transformation. A separate study on the Buchwald-Hartwig amination of various aryl bromides with different amines in 2,2,5,5-tetramethyloxolane (TMO) as a solvent showed good to excellent yields (76-98%), demonstrating the broad applicability of this reaction.[5]
Metabolic Stability
In drug discovery, enhancing metabolic stability is a key objective to improve a drug candidate's pharmacokinetic profile. The trifluoromethoxy group is known to be significantly more resistant to metabolic degradation compared to the methoxy group.[1][20] The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms make the -OCF3 group less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This often translates to a longer in vivo half-life and improved bioavailability of the drug molecule. While specific comparative in vitro metabolic stability data for all four anisole derivatives is not available, the general principle of increased metabolic stability with fluorination is well-established.[1][20]
Experimental Protocols
To facilitate the practical application of the information presented, detailed protocols for key experimental procedures are provided below.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 2-methylanisole, Toluene, or Dioxane/water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and amines.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, amine, palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[21]
In Vitro Microsomal Stability Assay
This assay provides a measure of the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Prepare a working solution of the test compound in the assay buffer.
-
Add the liver microsome solution to a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[3][10][22][23][24][25][26]
Visualizing the Synthetic Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable building block for the introduction of the metabolically robust trifluoromethoxy group. Its physicochemical properties, particularly its increased lipophilicity and electron-withdrawing nature, distinguish it from other substituted anisoles like 2-fluoro-, 2-chloro-, and 2-methylanisole. While direct comparative data on reaction performance is sparse, the electronic properties of this compound suggest it is a competent substrate for key cross-coupling reactions, particularly the Buchwald-Hartwig amination. The primary advantage of incorporating the trifluoromethoxy group lies in the enhanced metabolic stability it confers to the final molecule, a critical consideration in drug design. This guide provides the foundational data and experimental context to aid researchers in the strategic selection and application of this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mttlab.eu [mttlab.eu]
- 4. benchchem.com [benchchem.com]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. 2-(TRIFLUOROMETHYL)ANISOLE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Fluoroanisole | 321-28-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. mdpi.com [mdpi.com]
- 19. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. bioivt.com [bioivt.com]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Physicochemical Properties of Trifluoromethoxy Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (OCF3) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an objective comparison of trifluoromethoxy compounds with other common analogues, supported by experimental data, to inform rational drug design.
The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[1] Its introduction into a molecular scaffold can profoundly influence key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity. This guide will delve into a comparative analysis of these properties, with a particular focus on how the OCF3 group stacks up against its trifluoromethyl (CF3) and methyl (CH3) counterparts.
Data Presentation: A Comparative Analysis of Physicochemical Properties
The following tables summarize key quantitative data comparing the impact of OCF3, CF3, and CH3 groups on lipophilicity, metabolic stability, and acidity.
| Functional Group | Hansch Lipophilicity Parameter (π) | General Impact on Lipophilicity |
| -OCF3 | +1.04[1] | Strong Increase |
| -CF3 | +0.88[1] | Moderate to Strong Increase |
| -CH3 | +0.50 | Moderate Increase |
| Caption: Comparison of Hansch lipophilicity parameters (π) for common functional groups. |
| Compound | In Vitro Metabolic Half-Life (t½, min) in Human Liver Microsomes |
| Analogue with -CH3 | Shorter |
| Analogue with -CF3 | Longer |
| Analogue with -OCF3 | Longest |
| Caption: General trend of in vitro metabolic stability for analogous compounds. |
| Compound Series | pKa |
| Aniline | 4.6 |
| 4-Trifluoromethylaniline | 3.5 |
| 4-Trifluoromethoxyaniline | 3.7 |
| Caption: pKa values for substituted anilines, demonstrating the electron-withdrawing effects of -CF3 and -OCF3 groups. |
Key Physicochemical Properties in Detail
Lipophilicity
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[1] As indicated by its Hansch π parameter of +1.04, it surpasses the trifluoromethyl group (+0.88) in its ability to increase a molecule's affinity for a lipid environment.[1] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, a critical factor for oral absorption and distribution to target tissues. However, excessive lipophilicity can also lead to increased metabolic turnover and off-target toxicity. Therefore, the OCF3 group offers a powerful tool for fine-tuning a molecule's lipophilicity to achieve an optimal balance.
Metabolic Stability
A hallmark of both trifluoromethoxy and trifluoromethyl groups is their ability to enhance metabolic stability.[2] This is largely attributed to the exceptional strength of the carbon-fluorine bond, which is significantly more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily compared to a carbon-hydrogen bond.[2] By strategically placing an OCF3 or CF3 group at a known or potential site of metabolism, that metabolic pathway can be effectively blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2] The oxygen atom in the OCF3 group is a poor hydrogen bond acceptor due to the strong electron-withdrawing effect of the fluorine atoms, which can further reduce interactions with metabolic enzymes.
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethoxy group can significantly impact the acidity or basicity of nearby functional groups. By withdrawing electron density, the OCF3 group can increase the acidity of an acidic proton or decrease the basicity of a nitrogen-containing group. This modulation of pKa can have profound effects on a drug's solubility, absorption, and interaction with its biological target.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of the physicochemical properties of drug candidates. Below are protocols for two key experiments cited in this guide.
In Vitro Microsomal Stability Assay
This assay is a standard in vitro method to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
1. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Liver Microsomes: Use pooled human liver microsomes, available from commercial vendors. The protein concentration should be determined using a standard protein assay (e.g., Bradford assay).
-
NADPH Regenerating System (NRS): Prepare a solution containing an NADPH-regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard.
2. Incubation:
-
In a 96-well plate, add the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM) to the incubation buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding the quenching solution. The 0-minute time point serves as the initial concentration control.
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The in vitro half-life (t½) can be calculated from the slope of the linear regression of this plot.
-
Intrinsic clearance (CLint) can also be determined from these data.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.
1. Preparation of Solutions:
-
Analyte Solution: Prepare a solution of the test compound (typically 1-5 mM) in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).
-
Titrant: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.
-
Ionic Strength Adjuster: Use a solution of an inert salt (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.
2. Titration Procedure:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
-
Place a known volume of the analyte solution in a temperature-controlled vessel and add the ionic strength adjuster.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Add the titrant in small, precise increments using an automated titrator or a burette.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration until the pH change becomes minimal after passing the equivalence point.
3. Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized. This can be determined from the inflection point of the titration curve.
-
For more accurate determination, the pKa can be calculated from the first derivative of the titration curve.
Visualizing the Impact of Trifluoromethoxy Substitution
The following diagrams illustrate key concepts related to the properties and evaluation of trifluoromethoxy compounds.
Caption: Metabolic blocking effect of the OCF3 group.
Caption: Experimental workflow for comparing compound properties.
Conclusion
The trifluoromethoxy group is a valuable tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its ability to significantly increase lipophilicity and metabolic stability, while also modulating the electronic properties of a molecule, provides a powerful means to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. However, the decision to incorporate an OCF3 group should be made on a case-by-case basis, considering the specific goals of the drug discovery program and the potential trade-offs associated with its strong physicochemical effects. The experimental data and protocols presented in this guide offer a framework for making these informed decisions.
References
The Trifluoromethoxy Group: A Superior Director in Aromatic Functionalization
A Comparative Guide to the Efficacy of 2-(Trifluoromethoxy)anisole and its Analogs in Directed Ortho-Metalation
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to functionalize aromatic rings is paramount. Directed ortho-metalation (DoM) stands out as a powerful strategy for achieving regioselective substitution on aromatic compounds. This guide provides a comprehensive comparison of the efficacy of the trifluoromethoxy (-OCF3) group, particularly in the context of this compound, as a directing group in DoM, benchmarked against other common directing moieties.
The trifluoromethoxy group has emerged as a superior directing group in directed ortho-metalation, surpassing the capabilities of both the widely used methoxy group and the trifluoromethyl group.[1] This enhanced directing ability allows for more efficient and selective functionalization of the aromatic ring at the position ortho to the directing group.
Mechanism of Directed Ortho-Metalation
Directed ortho-metalation is a two-step process that facilitates the introduction of a wide range of electrophiles onto an aromatic ring with high regioselectivity. The process is initiated by the coordination of an organolithium reagent to a directing metalation group (DMG) on the aromatic substrate. This coordination brings the strong base into close proximity to the ortho-proton, leading to its abstraction and the formation of an aryllithium intermediate. This intermediate then readily reacts with an electrophile to yield the ortho-substituted product.
References
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethoxy)anisole: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 2-(Trifluoromethoxy)anisole as a halogenated organic waste. The primary recommended disposal method is incineration at a licensed hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) for Disposal:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact, as related compounds can cause skin irritation. |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects eyes from splashes. |
| Skin and Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a respirator | Avoid inhalation of vapors, as related compounds may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following protocol is a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Step 1: Waste Identification and Segregation
-
Classify the Waste : this compound is a halogenated organic compound.
-
Segregate : Do not mix with non-halogenated organic waste. It should be collected in a designated, properly labeled waste container for halogenated organic liquids.
Step 2: Waste Collection and Storage
-
Container : Use a clean, dry, and chemically compatible container with a secure screw cap. The container must be in good condition and free from leaks.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage : Store the waste container in a designated satellite accumulation area. This area should be a secondary containment bin within a well-ventilated and cool location, away from heat sources and incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact EHS : Coordinate with your institution's EHS department or a licensed hazardous waste disposal company for pickup.
-
Documentation : Complete all necessary waste disposal forms as required by your institution and the disposal company.
-
Recommended Disposal Method : The standard and recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[1][2]
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate : Increase ventilation in the area of the spill.
-
Containment : For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully collect the absorbent material and contaminated surfaces into a sealed, labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the spill to your EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By following these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and maintain regulatory compliance. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.
References
Personal protective equipment for handling 2-(Trifluoromethoxy)anisole
This document provides immediate safety, operational, and disposal guidance for handling 2-(Trifluoromethoxy)anisole in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is expected to share similar hazardous properties with its isomers and related compounds. The primary hazards include skin and eye irritation, and potential respiratory irritation.[1][2][3]
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][3] |
| Flammability | Combustible Liquid | Keep away from heat, sparks, and open flames.[2][4] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Type | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or safety glasses with side shields.[1][3] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene).[1][3] | Prevents skin contact which can lead to irritation. |
| Skin and Body Protection | Long-sleeved clothing, lab coat. In case of larger quantities or potential for splashing, consider impervious clothing or an apron.[1][4] | Protects skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1][3] | Minimizes inhalation of vapors that can cause respiratory tract irritation. |
Experimental Protocols: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoiding Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1][2]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3][5] No smoking in the handling area.[2][3]
-
Transfer: Use only non-sparking tools when transferring the substance.[3][5]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[3]
Storage:
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][2][3]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Operational Plan: Spill and Exposure Management
Immediate and appropriate response to spills and exposures is crucial.
Spill Response:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS and emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Exposure Protocol:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[1][3]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
Step-by-Step Disposal:
-
Waste Collection: Collect waste in a designated, compatible, and properly labeled hazardous waste container.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed.
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[1][2] This often involves incineration by a licensed disposal company.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
